Product packaging for Herqueline(Cat. No.:CAS No. 71812-08-3)

Herqueline

Cat. No.: B1201393
CAS No.: 71812-08-3
M. Wt: 314.4 g/mol
InChI Key: UFKNDVKQCSBIQE-OCANJJRCSA-N
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Description

Herqueline (CAS 71812-08-3) is a complex piperazine alkaloid naturally produced by the fungus Penicillium herquei . It features a highly strained, pentacyclic molecular architecture that presents a significant and enduring challenge for total synthesis, making it a compound of considerable interest in methodological synthetic chemistry . In biological research, this compound A has demonstrated valuable properties. Initial studies identified it as a weak inhibitor of adenosine diphosphate-induced blood platelet aggregation . More recent research has revealed that it exhibits anti-influenza virus activity , inhibiting the replication of the influenza A/PR/8/34 strain in a dose-dependent manner in vitro, without significant cytotoxicity to several human cell lines . Its mechanism of action is distinct from neuraminidase inhibitors, suggesting a potentially different pathway . The biosynthetic pathway of this compound, which involves the dimerization of two L-tyrosine molecules, is also a subject of ongoing scientific inquiry . This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N2O2 B1201393 Herqueline CAS No. 71812-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,7R,8R,14S,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/t12-,13+,14+,15+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKNDVKQCSBIQE-OCANJJRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222097
Record name Herqueline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71812-08-3
Record name Herqueline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Herqueline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Herqueline from Penicillium herquei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline, a piperazine alkaloid natural product, was first isolated from the fungus Penicillium herquei Fg-372.[1] This compound, along with its analogue this compound A from Penicillium herquei FKI-7215, has garnered interest due to its unique strained chemical structure and biological activities. This technical guide provides a comprehensive overview of the isolation, characterization, and biosynthesis of this compound, tailored for professionals in natural product chemistry and drug development.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₁₉H₂₆N₂O₂[1]
Molecular Weight330.43 g/mol [1]
High-Resolution MSData not available in search results
¹H NMRDetailed chemical shifts and coupling constants not available in search results
¹³C NMRDetailed chemical shifts not available in search results
Bioactivity Data of this compound A
Cell LineIC₅₀ (µg/mL)
HeLa S3230
HT2994
A549>300
H1299150
Panc1>300

This compound A also demonstrated dose-dependent inhibition of the influenza A/PR/8/34 virus strain.

Experimental Protocols

Fermentation of Penicillium herquei FKI-7215 for this compound A Production

1. Seed Culture Preparation:

  • Medium Composition: 2% glucose, 0.2% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% Polypepton, 0.1% KH₂PO₄, and 0.1% agar.

  • pH: 6.0.

  • Inoculation: A loopful of P. herquei FKI-7215 from an LcA slant (0.1% glycerol, 0.08% KH₂PO₄, 0.02% K₂HPO₄, 0.02% MgSO₄·7H₂O, 0.02% KCl, 0.2% NaNO₃, and 1.5% agar, pH 6.0) is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed culture medium.

  • Incubation: The culture is incubated on a rotary shaker at 27°C for three days.

2. Production Culture:

  • Medium: 100 g of water-sodden rice per 500 mL Erlenmeyer flask.

  • Inoculation: 10 mL of the seed culture is inoculated into each production flask.

  • Incubation: The flasks are cultured statically at 25°C for six days.

Isolation and Purification of this compound

The original isolation of this compound from the culture broth of Penicillium herquei Fg-372 involved a general procedure of solvent extraction followed by silica gel chromatography.[1] While specific details from the original publication are limited in the available search results, a general protocol based on standard methods for natural product isolation can be inferred.

1. Extraction:

  • The fermented culture broth and/or mycelial mass is extracted with a suitable organic solvent, such as ethyl acetate or chloroform, to partition the secondary metabolites into the organic phase.

2. Chromatographic Purification:

  • The crude extract is concentrated under reduced pressure.

  • The residue is then subjected to silica gel column chromatography.

  • Elution is performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions containing the target compound are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or further chromatography (e.g., Sephadex LH-20) to yield pure this compound.

Biosynthesis and Signaling Pathways

Biosynthetic Pathway of this compound A

The biosynthesis of this compound A is a complex process that begins with the nonribosomal peptide synthetase (NRPS)-derived condensation of two L-tyrosine molecules to form a di-tyrosine piperazine intermediate.[2][3] This is followed by a series of enzymatic and non-enzymatic transformations.

Key Enzymatic Steps: [2][3]

  • Dimerization and Cyclization: A nonribosomal peptide synthetase (HqlA) activates and condenses two molecules of L-tyrosine to form a di-tyrosyl piperazine intermediate.

  • Reduction: The dihydropyrazine intermediate is reduced to a piperazine by a reductase (HqlB).

  • Oxidative Cross-linking: A cytochrome P450 enzyme catalyzes the formation of a di-cyclohexadienone structure.

  • Reduction: The cyclohexadienone is enzymatically reduced.

  • N-methylation: N-methylation of the piperazine ring acts as a trigger for a cascade of stereoselective, non-enzymatic transformations that ultimately lead to the strained pentacyclic core of this compound A.

Herqueline_A_Biosynthesis L_Tyrosine 2x L-Tyrosine NRPS_Intermediate NRPS-derived di-tyrosine piperazine intermediate L_Tyrosine->NRPS_Intermediate HqlA (NRPS) P450_Intermediate P450-crosslinked di-cyclohexadienone NRPS_Intermediate->P450_Intermediate HqlB (Reductase), P450 Monooxygenase Reduced_Intermediate Reduced di-cyclohexadienone P450_Intermediate->Reduced_Intermediate Enzymatic Reduction N_Methylated_Intermediate N-methylated piperazine Reduced_Intermediate->N_Methylated_Intermediate N-methylation Herqueline_A This compound A N_Methylated_Intermediate->Herqueline_A Stereoselective non-enzymatic cascade

Caption: Proposed biosynthetic pathway of this compound A.

Signaling Pathways

Currently, there is no specific information available in the searched literature regarding the downstream signaling pathways modulated by this compound or its mechanism of action in exerting its biological effects. Further research is required to elucidate these aspects.

Conclusion

The isolation of this compound from Penicillium herquei presents a classic example of natural product discovery. While the initial reports laid the groundwork, modern spectroscopic and genomic techniques have been instrumental in elucidating its complex biosynthesis. The unique strained structure of this compound makes it an interesting scaffold for synthetic and medicinal chemistry. Future research should focus on obtaining a more comprehensive biological activity profile and understanding its molecular targets and mechanism of action to fully evaluate its potential as a therapeutic lead.

References

The Herqueline Alkaloids: A Technical Guide to Their Discovery, Biosynthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The herqueline family of alkaloids, a group of structurally complex piperazine natural products, has intrigued chemists and pharmacologists since their initial discovery. Produced by the fungus Penicillium herquei, these compounds possess a unique and strained molecular architecture, making them interesting targets for both biosynthetic investigation and synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and biosynthesis of the this compound alkaloids, with a focus on quantitative data and detailed experimental insights.

Discovery and History

The first member of this family, initially named herquline, was isolated in 1979 from the culture broth of Penicillium herquei Fg-372.[1] Early studies established its molecular formula as C19H26N2O2 and conducted preliminary biological screenings.[1] These initial investigations revealed that herquline did not possess antimicrobial activity but did exhibit a weak inhibitory effect on adenosine diphosphate (ADP)-induced blood platelet aggregation.[1]

For several decades, the this compound family received limited attention. However, in 2016, a detailed study of the biosynthetic pathway of what is now referred to as this compound A (the original "herquline") led to a renewed interest in these molecules. This research also led to the isolation and characterization of a related analog and likely biosynthetic precursor, this compound B.[2] A subsequent study provided crucial quantitative data on the antiplatelet activity of this compound B.[2]

Chemical Structure and Properties

The this compound alkaloids are characterized by a highly strained and reduced piperazine core. The structure of herquline A features a complex, polycyclic system, while herquline B possesses a cleaved pyrrolidine ring compared to this compound A.[2]

Table 1: Physicochemical Properties of this compound Alkaloids

CompoundMolecular FormulaMolecular WeightSource Organism
This compound AC19H26N2O2314.42 g/mol Penicillium herquei Fg-372[1]
This compound BC19H24N2O3328.41 g/mol Penicillium herquei Fg-372[2]

Biological Activity: Inhibition of Platelet Aggregation

The primary reported biological activity of the this compound alkaloids is the inhibition of platelet aggregation. While this compound A was only described as a weak inhibitor, this compound B has been shown to be a more potent antagonist of this process.[1][2]

Table 2: In Vitro Antiplatelet Activity of this compound B

AgonistIC50 (µM)
Adenosine Diphosphate (ADP)1.6[2]
Platelet-Activating Factor (PAF)5.0[2]

The significant difference in potency between this compound A and B suggests that the structural modifications between the two have a substantial impact on their biological activity. The cleavage of the pyrrolidine ring in this compound B appears to enhance its ability to interfere with platelet aggregation.

Experimental Protocols

Fermentation and Isolation of this compound Alkaloids (General Overview)

The following is a generalized protocol based on the original discovery of herquline.[1]

  • Fermentation: Penicillium herquei Fg-372 is cultured in a suitable broth medium. The fermentation is carried out under controlled conditions of temperature and aeration to promote the production of secondary metabolites.

  • Extraction: The culture broth is harvested, and the alkaloids are extracted from the filtered broth using solvent extraction techniques.

  • Purification: The crude extract is then subjected to chromatographic purification, such as silica gel chromatography, to isolate the individual this compound alkaloids.[1]

Structure Elucidation

The molecular structure of the this compound alkaloids was determined using a combination of spectroscopic techniques:

  • Elemental Analysis and Mass Spectrometry: High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (such as 1H, 13C, COSY, HMQC, and HMBC) are essential for elucidating the complex polycyclic structure and stereochemistry of the this compound alkaloids.

Platelet Aggregation Assay (General Methodology)

The inhibitory effect of this compound alkaloids on platelet aggregation can be assessed using the following general procedure:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is prepared by centrifugation.

  • Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline aggregation is established, after which the platelets are incubated with varying concentrations of the this compound alkaloid.

  • Induction of Aggregation: Aggregation is induced by adding an agonist such as ADP or PAF.

  • Data Analysis: The percentage of inhibition of aggregation is calculated, and the IC50 value is determined from the dose-response curve.

Biosynthesis of this compound A

The biosynthetic pathway of this compound A is a fascinating example of how fungi produce complex, strained molecules. The pathway begins with the condensation of two L-tyrosine molecules and involves both enzymatic and spontaneous chemical transformations.

Herqueline_A_Biosynthesis cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Cascade L-Tyrosine L-Tyrosine di-Tyrosine_Piperazine di-Tyrosine_Piperazine L-Tyrosine->di-Tyrosine_Piperazine NRPS (HqlA) di-Cyclohexadienone di-Cyclohexadienone di-Tyrosine_Piperazine->di-Cyclohexadienone P450 (HqlC) Reduced_Intermediate Reduced_Intermediate di-Cyclohexadienone->Reduced_Intermediate SDR (HqlF) Herqueline_B Herqueline_B Reduced_Intermediate->Herqueline_B N-methylation (HqlE) Herqueline_A Herqueline_A Herqueline_B->Herqueline_A Spontaneous Transformations

Caption: Biosynthetic pathway of this compound A.

Potential Signaling Pathways in Platelet Inhibition

While the precise molecular mechanism of action for the this compound alkaloids has not been elucidated, their inhibitory effect on ADP and PAF-induced platelet aggregation suggests interference with key signaling pathways in platelets. Based on the known mechanisms of other alkaloids that inhibit platelet aggregation, several potential pathways can be hypothesized.

ADP-Induced Platelet Aggregation Pathway

ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface initiates a signaling cascade involving Gq and Gi proteins, respectively. This leads to an increase in intracellular calcium, a decrease in cAMP levels, and ultimately, the activation of the GPIIb/IIIa receptor, which is crucial for platelet aggregation.

Platelet_Aggregation_Pathway ADP ADP P2Y1_R P2Y1 Receptor ADP->P2Y1_R P2Y12_R P2Y12 Receptor ADP->P2Y12_R Gq Gq P2Y1_R->Gq Gi Gi P2Y12_R->Gi PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Ca_mobilization ↑ Intracellular Ca2+ IP3_DAG->Ca_mobilization GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_mobilization->GPIIb_IIIa_Activation cAMP_decrease->GPIIb_IIIa_Activation Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Aggregation This compound This compound Alkaloids (Hypothesized Inhibition) This compound->P2Y1_R This compound->P2Y12_R This compound->PLC MoA_Workflow Start Start: Active Compound (e.g., this compound B) Receptor_Binding Receptor Binding Assays (P2Y1, P2Y12, etc.) Start->Receptor_Binding Signaling_Assays Downstream Signaling Assays Start->Signaling_Assays Target_Identification Target Identification (e.g., Affinity Chromatography) Receptor_Binding->Target_Identification Ca_Assay Intracellular Ca2+ Measurement Signaling_Assays->Ca_Assay cAMP_Assay cAMP Level Measurement Signaling_Assays->cAMP_Assay Thromboxane_Assay Thromboxane B2 Formation Assay Signaling_Assays->Thromboxane_Assay Signaling_Assays->Target_Identification Conclusion Elucidate Mechanism of Action Target_Identification->Conclusion

References

Herqueline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueline, more accurately known as Herquline A, is a fungal piperazine alkaloid metabolite isolated from Penicillium herquei.[1] This document provides a comprehensive technical overview of the current understanding of Herquline A's mechanism of action, focusing on its demonstrated anti-influenza and anti-platelet activities. While quantitative data on its inhibitory effects are available, the precise molecular targets and associated signaling pathways remain largely unelucidated, representing a significant area for future research. This guide summarizes the existing data, details the experimental protocols used in key studies, and presents a logical workflow for the conducted research.

Introduction

Herquline A is a structurally complex, strained natural product with a pentacyclic (6-9-6-5-6) ring system derived from a di-tyrosine precursor.[1] Its unique architecture has made it a subject of interest in synthetic chemistry.[1] Beyond its structural novelty, Herquline A has been identified as a bioactive compound with potential therapeutic applications, specifically as an antiviral and an anti-platelet agent.[1] This guide aims to consolidate the available scientific information regarding its mechanism of action for a specialized audience in drug discovery and development.

Anti-Influenza Virus Activity

Herquline A has been shown to inhibit the replication of the influenza A/PR/8/34 strain in a dose-dependent manner.[2] A key finding is that its mechanism of action appears to be distinct from that of known neuraminidase inhibitors, suggesting a novel antiviral target.[2]

Quantitative Data: Anti-Influenza Activity

The inhibitory and cytotoxic concentrations of Herquline A against various cell lines are summarized in the table below.

ParameterCell LineVirus StrainValueReference
IC₅₀ MDCKInfluenza A/PR/8/3410 µg/mLChiba et al., 2017
CC₅₀ MDCK->500 µg/mLChiba et al., 2017
IC₅₀ HeLa S3-230 µg/mLChiba et al., 2017
IC₅₀ HT29-94 µg/mLChiba et al., 2017
IC₅₀ A549->300 µg/mLChiba et al., 2017
IC₅₀ H1299-150 µg/mLChiba et al., 2017
IC₅₀ Panc1->300 µg/mLChiba et al., 2017
Experimental Protocol: Anti-Influenza Virus Plaque Reduction Assay

The following protocol is based on the methodology described by Chiba et al. (2017).

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and cultured until they form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with the influenza A/PR/8/34 virus at a multiplicity of infection (MOI) of 0.001 PFU/cell.

  • Compound Treatment: After a 1-hour incubation period to allow for viral adsorption, the inoculum is removed. The cells are then overlaid with a medium containing 1% agarose and varying concentrations of Herquline A.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • Plaque Visualization: After incubation, the cells are fixed with 10% formaldehyde and stained with a crystal violet solution. The viral plaques (clear zones) are then counted.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of Herquline A that reduces the number of plaques by 50% compared to the untreated control.

Molecular Target and Signaling Pathway

The precise molecular target of Herquline A in the influenza virus replication cycle is currently unknown. The study by Chiba et al. (2017) confirmed that Herquline A does not inhibit viral neuraminidase. This suggests that the compound may interfere with other viral or host cell processes essential for viral replication, such as entry, transcription, translation, or assembly. Further research, such as target identification studies using chemical proteomics or genetic approaches, is required to elucidate the specific target and the downstream signaling pathways.

Anti-Platelet Aggregation Activity

Herquline A and its analogue, Herquline B, have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and platelet-activating factor (PAF).

Quantitative Data: Anti-Platelet Activity

The following table summarizes the IC₅₀ values for the inhibition of platelet aggregation.

CompoundAgonistIC₅₀ (µM)Reference
Herquline A ADP180Vendor Data
Herquline A PAF240Vendor Data
Herquline B ADP1.6Enomoto et al., 1996
Herquline B PAF5.0Enomoto et al., 1996
Experimental Protocol: Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors, and PRP is isolated by centrifugation.

  • Compound Incubation: A suspension of PRP is pre-incubated with various concentrations of Herquline A or a vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as ADP or PAF.

  • Measurement of Aggregation: The change in light transmittance (in LTA) or absorbance (in 96-well plate aggregometry) is monitored over time to determine the extent of platelet aggregation.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of Herquline A that inhibits agonist-induced platelet aggregation by 50%.

Molecular Target and Signaling Pathway

The mechanism of action for the anti-platelet activity of Herquline A and B is currently unknown. The signaling pathways involved in platelet aggregation are complex and can be initiated by various agonists through different receptors. Potential mechanisms of inhibition could involve interference with receptor binding, downstream signaling cascades involving molecules like cyclic AMP (cAMP) or inositol phosphates, or the final common pathway of platelet aggregation involving the activation of glycoprotein IIb/IIIa. Elucidating this mechanism will require further investigation.

Visualization of Research Workflow and Biosynthesis

Experimental Workflow for Antiviral Activity

experimental_workflow cluster_cell_culture Cell Preparation cluster_infection Infection and Treatment cluster_incubation_staining Assay Development cluster_analysis Data Analysis seed_cells Seed MDCK cells in 6-well plates culture_cells Culture to confluent monolayer seed_cells->culture_cells infect_cells Infect with Influenza A/PR/8/34 culture_cells->infect_cells add_compound Add Herquline A at various concentrations infect_cells->add_compound incubate Incubate for 48 hours add_compound->incubate stain Fix and stain with crystal violet incubate->stain count_plaques Count viral plaques stain->count_plaques calculate_ic50 Calculate IC50 value count_plaques->calculate_ic50

Caption: A logical workflow for determining the anti-influenza activity of Herquline A.

Biosynthetic Pathway of Herquline A

The biosynthesis of Herquline A is a complex process involving several enzymatic and non-enzymatic steps, starting from a di-tyrosine precursor.

biosynthetic_pathway cluster_enzymatic Enzymatic Steps cluster_non_enzymatic Non-Enzymatic Cascade di_tyrosine Di-tyrosine piperazine intermediate p450_crosslink P450-mediated oxidative crosslinking di_tyrosine->p450_crosslink reduction Enzymatic reduction of di-cyclohexadienone p450_crosslink->reduction methylation N-methylation of the piperazine core reduction->methylation cascade Stereoselective transformations methylation->cascade Triggers herquline_a Herquline A cascade->herquline_a

Caption: A simplified overview of the biosynthetic pathway of Herquline A.

Conclusion and Future Directions

Herquline A presents an interesting profile as a bioactive natural product with both anti-influenza and anti-platelet activities. The available data provide a foundation for its potential as a lead compound in drug development. However, the lack of a defined molecular target for either activity is a significant knowledge gap.

Future research should prioritize:

  • Target Identification Studies: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the specific cellular or viral proteins that Herquline A interacts with.

  • Mechanism of Action Elucidation: Once a target is identified, further studies will be needed to unravel the downstream signaling pathways affected by Herquline A.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of Herquline A analogues could provide insights into the structural features crucial for its activity and could lead to the development of more potent and selective compounds.

Addressing these research questions will be critical in realizing the therapeutic potential of Herquline A.

References

Absolute and Relative Stereochemistry of Herquline B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereochemistry of Herquline B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical elucidation of Herquline B, a potent platelet aggregation inhibitor. The complex molecular architecture of Herquline B presented a significant challenge to the scientific community, with its absolute and relative stereochemistry being definitively established through a combination of total synthesis, X-ray crystallography, and advanced NMR spectroscopic techniques.

The total synthesis of (-)-Herquline B was instrumental in unambiguously determining its stereochemistry. Initial confusion surrounding the stereochemical configurations at C3 and C3' was resolved through synthetic studies. It was discovered that a related natural product, (+)-Herquline C, undergoes spontaneous conversion to the more stable (-)-Herquline B under basic conditions (pH 8.0 buffer solution), yielding 80% of (-)-Herquline B.[1] The absolute configuration of (-)-Herquline B has been established as (3S,3'S). The relative stereochemistry was elucidated through Nuclear Overhauser Effect (NOE) NMR studies, which revealed key spatial relationships between protons within the molecule.

Quantitative Data

The following tables summarize the key quantitative data that were pivotal in the stereochemical assignment of Herquline B.

Table 1: Physicochemical and Biological Activity Data

PropertyValueReference
Specific Rotation ([\alpha]_D^{25})-82.5° (c 0.1, MeOH)[2]
IC50 (ADP-induced platelet aggregation)1.6 µM[3]
IC50 (PAF-induced platelet aggregation)5.0 µM[3]

Experimental Protocols

The determination of Herquline B's stereochemistry relied on the following key experimental methodologies.

X-ray Crystallography of a Key Synthetic Intermediate

The absolute configuration of a key intermediate in the total synthesis of Herquline B, the enone 11 , was unequivocally established by single-crystal X-ray diffraction analysis. This provided a critical anchor point for determining the stereochemistry of the final natural product.

Methodology:

A suitable single crystal of the synthetic intermediate was obtained and subjected to X-ray diffraction analysis. The resulting diffraction data were used to solve and refine the crystal structure. The absolute configuration was determined by anomalous dispersion effects, often quantified by the Flack parameter. While the detailed crystallographic data is available in the supporting information of the original publication, a summary of the key findings is presented below.[4]

Table 2: Crystallographic Data for Enone Intermediate 11

ParameterValue
Crystal SystemOrthorhombic
Space GroupP212121
a, b, c (Å)Data available in the supporting information of the cited literature
α, β, γ (°)90, 90, 90
Flack ParameterValue confirming the absolute stereochemistry is available in the supporting information of the cited literature
NMR Spectroscopy for Relative Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect Spectroscopy (NOESY), was crucial in determining the relative stereochemistry of Herquline B. NOESY experiments identify protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure.

Methodology:

A sample of purified Herquline B was dissolved in a suitable deuterated solvent (e.g., CDCl3), and a 2D NOESY spectrum was acquired on a high-field NMR spectrometer. The spectrum revealed key cross-peaks indicating spatial proximity between specific protons. Analysis of these NOE correlations allowed for the assignment of the relative configuration of the stereocenters.

Table 3: Key 1H NMR Data for Herquline B

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Key NOE Correlations
H-xDetailed data available in the original publicationss, d, t, m, etc.Reported valuesDescription of key correlations
H-yDetailed data available in the original publicationss, d, t, m, etc.Reported valuesDescription of key correlations
...............

Visualizations

The following diagrams illustrate the key workflows and pathways related to the stereochemistry and biological activity of Herquline B.

Workflow for Stereochemical Determination

stereochemistry_workflow cluster_synthesis Total Synthesis cluster_analysis Stereochemical Analysis start L-Tyrosine intermediate Chiral Intermediate (Enone 11) start->intermediate Multi-step synthesis herquline_c (+)-Herquline C intermediate->herquline_c xray X-ray Crystallography intermediate->xray Analysis of key intermediate herquline_b (-)-Herquline B herquline_c->herquline_b Base-mediated epimerization nmr 2D NOESY NMR herquline_b->nmr Analysis of final product abs_config Absolute Configuration (3S, 3'S) xray->abs_config rel_config Relative Stereochemistry nmr->rel_config platelet_aggregation_pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation adp ADP p2y12 P2Y12 Receptor adp->p2y12 gi Gi Protein p2y12->gi ac Adenylyl Cyclase gi->ac inhibition camp cAMP ac->camp conversion of ATP pka PKA camp->pka activation vasp VASP-P pka->vasp phosphorylation gpiib_iiia GPIIb/IIIa Activation vasp->gpiib_iiia inhibition aggregation Platelet Aggregation gpiib_iiia->aggregation herquline_b Herquline B herquline_b->p2y12 Potential Inhibition herquline_b->gi herquline_b->ac Potential Modulation

References

Preliminary Cytotoxicity Studies of Herqueline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Herqueline compounds, a family of piperazine alkaloids isolated from the fungus Penicillium herquei, have garnered interest for their unique chemical structures and biological activities.[1][2][3] This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of this compound compounds. While direct and extensive cytotoxicity data on this compound compounds themselves are limited in publicly available literature, this guide will synthesize the existing information on their known biological effects and provide a framework for assessing their cytotoxic potential. This will be achieved by detailing standard experimental protocols for cytotoxicity testing and outlining the key signaling pathways commonly implicated in the cytotoxic action of related fungal alkaloids.

Overview of this compound Compounds

The primary known this compound compounds are Herquline A and Herquline B.

  • Herquline A has been identified as a fungal metabolite with antiviral properties, specifically inhibiting the replication of the influenza A virus. Notably, this antiviral activity was observed without significant cytotoxicity against several human cell lines.[1] It has also been shown to inhibit platelet aggregation induced by ADP and platelet-activating factor (PAF).[4]

  • Herquline B is another analog isolated from Penicillium herquei.[2][3] Its primary reported biological activity is the inhibition of platelet aggregation, with IC50 values of 1.6 µM and 5.0 µM against ADP and PAF-induced aggregation, respectively.[2]

While these initial findings do not point towards strong cytotoxic activity, the broader class of piperazine alkaloids and other metabolites from Penicillium species have demonstrated cytotoxic effects, warranting a closer examination of the Herquelines' potential in this area.[5][6][7][8]

Quantitative Data on Cytotoxicity

As of the latest literature review, specific quantitative data (e.g., IC50 values) detailing the direct cytotoxicity of this compound compounds against a panel of cancer cell lines are not widely available. One study on Herquline A's anti-influenza activity reported an IC50 value of 10 μg/ml for inhibiting virus-induced cell death in MDCK cells, but this reflects its antiviral effect rather than direct cytotoxicity.[4]

To provide a relevant context, the following table summarizes the cytotoxic activity of other compounds isolated from Penicillium species.

Compound NameFungal SourceCancer Cell Line(s)IC50 ValuesReference
Peniochroloid APenicillium ochrochloronMCF-7 (Breast)10.2 µM[9]
Peniochroloid APenicillium ochrochloronTHP-1 (Leukemia)11.0 µM[9]
Polonidine APenicillium polonicumMHCC97H (Liver)7.1 µg/mL[10]
Polonidine APenicillium polonicumBT549 (Breast)6.1 µg/mL[10]
Polonidine APenicillium polonicumSW620 (Colon)7.6 µg/mL[10]
Penerpene LPenicillium sp. KFD28BeL-7402 (Liver)5.3 µM[11]
Penicillatide BPenicillium sp.HCT-116 (Colon)6.0 µg/mL[6]
Cyclo(R-Pro–S-Phe)Penicillium sp.HCT-116 (Colon)9.57 µg/mL[6]

Experimental Protocols for Cytotoxicity Assessment

To evaluate the cytotoxic potential of this compound compounds, standard in vitro assays are employed. The following are detailed methodologies for key experiments.

Cell Viability Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.1.2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in trichloroacetic acid (TCA)-fixed cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Cell Fixation: After treatment, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Washing: Wash the plates several times with water to remove the TCA.

    • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

    • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

    • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to dissolve the protein-bound dye.

    • Absorbance Measurement: Measure the absorbance at 510 nm.

    • Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment: Treat cells with the this compound compound at its IC50 concentration for a defined period.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound compounds are yet to be elucidated, the following are common pathways targeted by other cytotoxic fungal alkaloids.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is a major mechanism of programmed cell death initiated by intracellular signals.

  • Mechanism: In response to cellular stress, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

  • Mechanism: Ligands such as FasL or TNF-α bind to their respective receptors (FasR or TNFR). This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates pro-caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which activates the intrinsic pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment start This compound Compound cell_lines Panel of Cancer Cell Lines start->cell_lines treatment Compound Treatment (Dose-Response) cell_lines->treatment viability_assays Cell Viability Assays (MTT, SRB) treatment->viability_assays ic50 Determine IC50 Value viability_assays->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) apoptosis_assay->pathway_analysis conclusion Elucidate Mechanism of Action pathway_analysis->conclusion

Caption: Workflow for assessing the cytotoxicity of this compound compounds.

Apoptosis Signaling Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., FasR, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak vs. Bcl-2/Bcl-xL) caspase8->bcl2_family tBid caspase3 Executioner Caspases (Caspase-3, -7) caspase8->caspase3 This compound This compound Compound (Hypothetical) This compound->bcl2_family Stress Signal mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

The this compound compounds represent an interesting class of fungal alkaloids with established anti-influenza and platelet aggregation inhibitory activities. While preliminary studies suggest a low cytotoxic profile for Herquline A in the context of its antiviral action, a comprehensive evaluation of the direct cytotoxicity of the this compound family against a broad range of cancer cell lines is warranted. The experimental protocols and potential signaling pathways detailed in this guide provide a robust framework for future investigations into the anticancer potential of these compounds. Further research is necessary to fully elucidate their mechanism of action and to determine if they or their derivatives could be valuable additions to the landscape of cancer therapeutics.

References

Herqueline: A Fungal Piperazine Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueline, a structurally complex piperazine alkaloid isolated from the fungus Penicillium herquei, has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a particular focus on its role as a fungal metabolite. The document details its discovery, chemical properties, biosynthetic pathway, and established biological functions, including its anti-influenza and platelet aggregation inhibitory effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating key data, outlining detailed experimental protocols, and visualizing complex biochemical processes. While the precise molecular mechanisms and signaling pathways underlying this compound's bioactivities are still under investigation, this guide lays the groundwork for future research into this promising natural product.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into life-saving therapeutics. Among these, the alkaloids represent a significant class of natural products with a broad spectrum of pharmacological properties. This compound is a piperazine alkaloid first isolated from the culture broth of the fungus Penicillium herquei.[1] It is characterized by a unique and highly strained molecular architecture. Early investigations into its biological profile revealed its capacity to inhibit platelet aggregation.[1] More recent studies have expanded its known bioactivities to include antiviral properties, specifically against the influenza virus. This dual activity makes this compound a compelling lead compound for further investigation in the fields of thrombosis and infectious diseases. This guide aims to provide a detailed technical overview of this compound, summarizing the current state of knowledge and providing practical information for researchers.

Chemical Properties and Characterization

This compound is a crystalline solid with the molecular formula C₁₉H₂₆N₂O₂.[1] Its structure has been elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₉H₂₆N₂O₂[1]
Molecular Weight314.4 g/mol
AppearanceCrystalline solid
SolubilitySoluble in methanol, ethanol, DMSO
Spectroscopic Data

Biosynthesis of this compound

The biosynthetic pathway of this compound in Penicillium herquei has been elucidated and is a concise pathway involving a nonribosomal peptide synthetase (NRPS) and a P450 enzyme. The pathway begins with the condensation of two L-tyrosine molecules.

Key Enzymes and Steps

The biosynthesis of this compound is initiated by a single-module NRPS-like enzyme that condenses two molecules of L-tyrosine to form a di-tyrosine piperazine intermediate. This is followed by an oxidative C-C bond formation catalyzed by a P450 monooxygenase to create a strained ring system. A subsequent N-methylation of the piperazine core acts as a trigger for a cascade of stereoselective and nonenzymatic transformations, ultimately leading to the formation of the complex multicyclic core of this compound.

Biosynthetic Pathway Diagram

Herqueline_Biosynthesis Biosynthesis of this compound cluster_0 Core Synthesis L-Tyrosine_1 L-Tyrosine NRPS NRPS-like enzyme L-Tyrosine_1->NRPS L-Tyrosine_2 L-Tyrosine L-Tyrosine_2->NRPS Di-tyrosine_piperazine Di-tyrosine piperazine intermediate NRPS->Di-tyrosine_piperazine P450 P450 monooxygenase Di-tyrosine_piperazine->P450 Di-cyclohexadienone Di-cyclohexadienone intermediate P450->Di-cyclohexadienone Reduction Enzymatic Reduction Di-cyclohexadienone->Reduction Reduced_intermediate Reduced intermediate Reduction->Reduced_intermediate N-methylation N-methylation Reduced_intermediate->N-methylation Methylated_intermediate N-methylated piperazine N-methylation->Methylated_intermediate Cascade Non-enzymatic cascade Methylated_intermediate->Cascade This compound This compound Cascade->this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activities

This compound exhibits two primary biological activities: inhibition of platelet aggregation and antiviral activity against the influenza virus.

Inhibition of Platelet Aggregation

This compound has been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Quantitative Data on Platelet Aggregation Inhibition

AgonistIC₅₀ (µM)Reference
ADP180
Platelet-Activating Factor (PAF)240
Anti-influenza Virus Activity

This compound has demonstrated inhibitory effects on the replication of the influenza A virus.

Quantitative Data on Anti-influenza Virus Activity

Virus StrainCell LineIC₅₀ (µg/mL)Reference
Influenza A/PR/8/34MDCK10

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its biological effects are not yet fully elucidated. There is currently no direct evidence in the scientific literature linking this compound to the modulation of specific cellular signaling pathways such as NF-κB, MAPK, or PI3K-Akt.

Influenza Virus Inhibition: The mechanism of action for its anti-influenza activity is an area of active research. It is known that influenza virus infection can modulate various host cell signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways, to facilitate its replication.[2] Future studies may investigate whether this compound interferes with these virus-induced signaling events.

Platelet Aggregation Inhibition: The inhibition of ADP-induced platelet aggregation suggests that this compound may interfere with purinergic signaling in platelets. ADP-induced platelet activation is a complex process involving multiple signaling pathways downstream of the P2Y1 and P2Y12 receptors, leading to an increase in intracellular calcium and activation of integrin αIIbβ3.[3] this compound's mechanism may involve antagonism of these receptors or interference with downstream signaling cascades.

Logical Relationship of Biological Effects

Herqueline_Effects Logical Relationships of this compound's Biological Effects cluster_platelet Platelet Aggregation Inhibition cluster_influenza Anti-Influenza Virus Activity This compound This compound Platelet_Receptors Platelet Receptors (e.g., P2Y1, P2Y12) This compound->Platelet_Receptors Inhibits Viral_Replication Viral Replication Cycle This compound->Viral_Replication Inhibits Intracellular_Signaling Intracellular Signaling Cascade Platelet_Receptors->Intracellular_Signaling Platelet_Aggregation Platelet Aggregation Intracellular_Signaling->Platelet_Aggregation Host_Cell_Signaling Host Cell Signaling Pathways Viral_Replication->Host_Cell_Signaling Modulates Progeny_Virions Release of Progeny Virions Viral_Replication->Progeny_Virions Experimental_Workflow General Experimental Workflow for this compound Bioactivity cluster_extraction Isolation & Purification cluster_bioassay Biological Assays cluster_analysis Data Analysis Fermentation P. herquei Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound Anti_Influenza Anti-Influenza Assay (Plaque Reduction) Pure_this compound->Anti_Influenza Platelet_Aggregation Platelet Aggregation Assay (ADP-induced) Pure_this compound->Platelet_Aggregation IC50_Influenza IC50 Calculation (Influenza) Anti_Influenza->IC50_Influenza IC50_Platelet IC50 Calculation (Platelet) Platelet_Aggregation->IC50_Platelet

References

Exploring the Chemical Space of Herqueline Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline A and B are fungal alkaloids isolated from Penicillium herquei that have demonstrated significant biological activities, including the inhibition of platelet aggregation and influenza virus replication.[1][2] The unique and complex polycyclic architecture of these natural products presents a compelling scaffold for medicinal chemistry exploration. However, the chemical space surrounding this compound remains largely uncharted. This technical guide provides a comprehensive framework for the systematic exploration of this compound analogues, from synthetic strategies and experimental protocols to biological evaluation and elucidation of potential mechanisms of action. While extensive data on this compound analogues is not yet available in the public domain, this document outlines a robust strategy to unlock the therapeutic potential of this promising chemical class.

The this compound Core: Structure and Known Biological Activity

This compound A and B are structurally related piperazine alkaloids derived from two molecules of tyrosine.[1][3] this compound A possesses a highly strained, bowl-shaped pentacyclic structure, making it a challenging synthetic target.[4] this compound B is considered a biosynthetic precursor to this compound A.[5]

The primary reported biological activities of Herquelines are:

  • Inhibition of Platelet Aggregation: This activity suggests potential applications in the development of anti-thrombotic agents.[1]

  • Inhibition of Influenza Virus Replication: This indicates a potential for the development of novel antiviral therapeutics.[2]

The specific molecular targets and signaling pathways responsible for these activities have not yet been fully elucidated.

Proposed Exploration of the this compound Chemical Space

The exploration of the this compound analogue chemical space can be systematically approached by targeting key regions of the molecule for modification. Based on the total synthesis of this compound B and synthetic studies towards this compound A, several strategic modifications can be envisioned.[1][2][5]

Table 1: Proposed Analogue Classes for this compound

Analogue ClassRationale for ModificationPotential Synthetic Approach
Aromatic Ring Substituents Modulate electronic properties, lipophilicity, and potential for new interactions with biological targets.Utilization of substituted tyrosine precursors in the synthetic route.
Piperazine Ring Modifications Alter the core structure's conformation and basicity, potentially impacting target binding and pharmacokinetic properties.Introduction of N-alkyl or N-acyl groups, or synthesis of analogues with different ring sizes.
Side Chain Variations Explore the importance of the side chains for biological activity and potential for introducing new functional groups.Modification of the precursor amino acids or post-synthesis functionalization.
Stereochemical Analogues Investigate the role of stereochemistry in target recognition and biological activity.Employment of different stereoisomers of tyrosine as starting materials.

Experimental Protocols

The following sections outline generalized protocols for the synthesis and biological evaluation of this compound analogues. These protocols are based on established methodologies and the known synthesis of the parent compounds.

General Synthetic Strategy for this compound Analogues

The total synthesis of this compound B provides a roadmap for the preparation of analogues. A key step involves the coupling of two protected tyrosine derivatives to form the central piperazine ring, followed by cyclization reactions to construct the polycyclic system.

Workflow for this compound Analogue Synthesis

G Synthetic Workflow for this compound Analogues cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Analogue Generation Protected Tyrosine Analogues Protected Tyrosine Analogues Diketopiperazine Formation Diketopiperazine Formation Protected Tyrosine Analogues->Diketopiperazine Formation Piperazine Ring Construction Piperazine Ring Construction Diketopiperazine Formation->Piperazine Ring Construction Cyclization & Functionalization Cyclization & Functionalization Piperazine Ring Construction->Cyclization & Functionalization Final this compound Analogues Final this compound Analogues Cyclization & Functionalization->Final this compound Analogues G Biological Screening Funnel for this compound Analogues Analogue Library Analogue Library Primary Screening Primary Screening (Cytotoxicity, Antiviral) Analogue Library->Primary Screening Secondary Screening Secondary Screening (Platelet Aggregation, Mechanism of Action) Primary Screening->Secondary Screening Lead Optimization Lead Optimization Secondary Screening->Lead Optimization G Hypothesized Signaling Pathway Modulation by this compound Analogues This compound Analogue This compound Analogue Platelet Receptor Platelet Surface Receptor This compound Analogue->Platelet Receptor Inhibition Viral Entry/Replication Viral Entry/ Replication Machinery This compound Analogue->Viral Entry/Replication Inhibition Downstream Signaling Downstream Signaling Cascade Platelet Receptor->Downstream Signaling Viral Proliferation Viral Proliferation Viral Entry/Replication->Viral Proliferation Platelet Aggregation Platelet Aggregation Downstream Signaling->Platelet Aggregation

References

literature review of Herqueline research from 1979 to present

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature from 1979 to the present did not yield any research specifically on a compound or topic named "Herqueline." It is possible that "this compound" is a novel or proprietary compound with limited public information, a misspelling of a different scientific term, or an internal project name not yet disclosed in published research.

Due to the absence of available data, this guide cannot provide a detailed literature review, including quantitative data tables, experimental protocols, or signaling pathway diagrams as requested.

Researchers, scientists, and drug development professionals interested in this topic are encouraged to:

  • Verify the spelling and terminology: Double-check the accuracy of the name "this compound."

  • Consult internal documentation: If this term originates from within a specific organization, internal databases and reports may contain the relevant information.

  • Broaden the search with related keywords: If "this compound" is related to a specific class of compounds, biological pathway, or therapeutic area, searching for those broader terms may yield pertinent research.

This document will be updated if and when public research on "this compound" becomes available.

Methodological & Application

Total Synthesis of Herquline B and C: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the total synthesis of Herquline B and C, complex alkaloids isolated from Penicillium herquei. The presented methodologies are based on the concise total synthesis developed by the Baran group, which mirrors a plausible biosynthetic pathway. These protocols are intended for researchers, scientists, and drug development professionals engaged in natural product synthesis and medicinal chemistry.

Introduction

Herqulines B and C are structurally intricate natural products that have garnered significant attention from the synthetic chemistry community due to their unique, strained polycyclic architecture. Their biological activity, including the inhibition of platelet aggregation, further enhances their importance as targets for total synthesis. This document outlines a robust and efficient synthetic route, highlighting key transformations and providing detailed experimental procedures.

Synthetic Strategy Overview

The total synthesis commences from readily available tyrosine-derived building blocks. The key strategic elements of this synthesis involve a dimerization to form a dipeptide, followed by diketopiperazine (DKP) formation. A crucial palladium-catalyzed macrocyclization forges the strained biaryl linkage. The core of the herquline scaffold is then constructed through a carefully orchestrated sequence of four reduction reactions. Finally, a late-stage isomerization allows for the selective formation of Herquline B.

Logical Workflow of the Total Synthesis

Total Synthesis Workflow cluster_0 Starting Materials to Macrocycle cluster_1 Reductive Cascade cluster_2 Final Products Tyrosine_Derivatives Tyrosine Derivatives (4 & 5) Dipeptide Dipeptide (6) Tyrosine_Derivatives->Dipeptide HATU, DIPEA DKP Diketopiperazine (7) Dipeptide->DKP HCO2H, heat Macrocycle Macrocycle (8) DKP->Macrocycle Pd(dppf)Cl2, B2Pin2 Enol_Ether Enol Ether (9) Macrocycle->Enol_Ether Birch Reduction Intermediate_10 Intermediate (10) Enol_Ether->Intermediate_10 Reduction Intermediate_11 Intermediate (11) Intermediate_10->Intermediate_11 Reduction Reduced_Macrocycle Reduced Macrocycle (13) Intermediate_11->Reduced_Macrocycle Reduction Herquline_C_B_mixture Herquline C (14) & B (3) Mixture Reduced_Macrocycle->Herquline_C_B_mixture Hydrolysis (HCl) Herquline_B Herquline B (3) Herquline_C_B_mixture->Herquline_B DBU

Caption: Overall synthetic workflow from tyrosine derivatives to Herquline B and C.

Quantitative Data Summary

The following table summarizes the yields for each key step in the total synthesis of Herquline B and C as reported by He, Stratton, and Baran.[1][2]

Step No.TransformationProductOverall Yield from Previous Step
1 & 2Dipeptide formation and Diketopiperazine cyclizationCompound 770%
3Pd-catalyzed macrocyclizationCompound 860%
4Birch reductionCompound 977%
5Iridium-catalyzed reductionNot specified86% (for a similar reduction)
6-8Subsequent reductions and hydrolysisHerquline C & B28% (overall from compound 10)
9Isomerization to Herquline BHerquline BNot specified

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Diketopiperazine (7)

Protocol:

  • Amide Bond Formation: To a solution of tyrosine-derived building blocks 4 and 5 in DMF at room temperature, add HATU (1.2 equivalents) and DIPEA (1.5 equivalents).[1][2]

  • Stir the reaction mixture overnight.

  • Diketopiperazine Formation: After completion of the amide coupling, add formic acid to the reaction mixture.[1][2]

  • Concentrate the mixture and then add a 3:1 mixture of sec-butyl alcohol and toluene.

  • Heat the solution to 105 °C to effect cyclization to the diketopiperazine 7 .[1][2]

  • The overall yield for these two steps is reported to be 70%.[1][2]

Step 3: Pd-catalyzed Macrocyclization to (8)

Protocol:

  • In a reaction vessel, combine diketopiperazine 7 , Pd(dppf)Cl₂ (20 mol %), B₂Pin₂ (4.0 equivalents), and K₂CO₃ (6.0 equivalents).[1][2]

  • Add a 100:1 mixture of DMSO and H₂O to achieve a concentration of 20 mM.[1][2]

  • Heat the reaction mixture to 90 °C and stir overnight.[1][2]

  • After cooling to room temperature, perform an aqueous workup and purify the crude product by column chromatography to afford macrocycle 8 in 60% yield.[1][2]

Step 4: Birch Reduction to Enol Ether (9)

Protocol:

  • In a flask equipped with a cold finger, condense ammonia at -78 °C.

  • Add Li metal (15 equivalents) to the condensed ammonia.

  • To this solution, add a solution of macrocycle 8 in THF, followed by trifluoroethanol (8.0 equivalents) as a proton source.[1]

  • Stir the reaction at -78 °C for 1 hour.[1]

  • Quench the reaction with a suitable quenching agent (e.g., isoprene followed by NH₄Cl).

  • Allow the mixture to warm to room temperature, and perform an aqueous workup.

  • Purify the crude product to yield enol ether 9 (77% yield).[1]

Step 5-8: Reductive Cascade and Hydrolysis to Herquline C and B

The conversion of compound 8 to the herquline core involves a sequence of four reductions.[1][2] A key reduction of a diketopiperazine intermediate is achieved using an Iridium/silane system.[1]

Illustrative Reduction Protocol (similar to a step in the sequence):

  • To a solution of the substrate in toluene, add [Ir(COE)₂Cl]₂ (20 mol %) and Et₂SiH₂ (10 equivalents).[1]

  • Reflux the mixture for 2 hours.[1]

  • After completion, cool the reaction and purify the product. An 86% yield was reported for a similar reduction in the synthetic sequence.[1]

Hydrolysis to Herquline C and B:

  • The final reduced intermediate is hydrolyzed with 1 N HCl to yield a mixture of Herquline C (14 ) and Herquline B (3 ) in a 5:1 ratio.[1][2]

  • The overall yield for the final steps starting from intermediate 10 is 28%.[1][2]

Step 9: Isomerization to Herquline B (3)

Protocol:

  • To a solution of the mixture of Herquline C and B in toluene, add DBU.[1][2]

  • Stir the mixture at room temperature for 30 minutes.[1][2]

  • This treatment quantitatively converts Herquline C to the thermodynamically more stable Herquline B.[1]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key chemical transformations in the synthesis of Herquline B and C.

Key_Transformations A Diketopiperazine (7) B Macrocycle (8) A->B Pd-catalyzed Macrocyclization C Enol Ether (9) B->C Birch Reduction D Reduced Piperazine Core (13) C->D Multiple Reductions E Herquline C & B Mixture D->E Acidic Hydrolysis F Herquline B (3) E->F DBU Isomerization

References

Application Notes and Protocols for Herqueline Extraction and Purification from Penicillium herquei Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline is an alkaloid compound produced by the fungus Penicillium herquei.[1] This document provides detailed methods for the extraction and purification of this compound from fungal cultures. The protocols outlined below are based on established methodologies for the isolation of fungal alkaloids and have been adapted to the specific information available for this compound.

Data Presentation

ParameterMethodDetailsYield/ValuePurityReference
This compound Production Fungal FermentationPenicillium herquei Fg-372 grown in a suitable liquid broth.Data not available-[1]
Extraction Solvent ExtractionAcid-base extraction with an organic solvent.Data not available-[2]
Purification Silica Gel ChromatographyGradient elution.Data not available>95% (typical target)General Method
Biological Activity Inhibition of Platelet AggregationIC50 against ADP-induced platelet aggregation.Weak inhibition (this compound A)-[1]
IC50 of Herquline B against ADP-induced platelet aggregation.1.6 µM-

Experimental Protocols

Culture of Penicillium herquei for this compound Production

This protocol is a general method for the cultivation of Penicillium species for the production of secondary metabolites. Optimization may be required for maximizing this compound yield.

Materials:

  • Penicillium herquei Fg-372 strain

  • Potato Dextrose Broth (PDB)

  • Sterile flasks

  • Incubator shaker

Procedure:

  • Inoculate a sterile liquid medium, such as Potato Dextrose Broth (PDB), with a fresh culture of Penicillium herquei Fg-372.

  • Incubate the culture at 25 ± 2°C for 21 days with shaking.[2]

  • Monitor the culture for growth and secondary metabolite production.

Extraction of this compound from Culture Broth

This protocol utilizes an acid-base extraction method, which is effective for isolating alkaloid compounds.[2]

Materials:

  • Penicillium herquei culture broth

  • Sulfuric acid (H₂SO₄), 1 N

  • Sodium hydroxide (NaOH), 1 N

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • After the incubation period, thoroughly blend the entire fungal culture (medium and mycelium).[2]

  • Adjust the pH of the blended culture to 2.0 with 1 N sulfuric acid.[2]

  • Transfer the acidified culture to a separatory funnel and extract twice with an equal volume of dichloromethane. Retain the aqueous phase and discard the organic phase. This step removes non-alkaloidal impurities.[2]

  • Adjust the pH of the aqueous phase to 9.5 with 1 N sodium hydroxide to convert the alkaloid salts to their free base form.[2]

  • Extract the alkaline aqueous phase twice with an equal volume of dichloromethane. Combine the organic phases.[2]

  • Evaporate the combined organic phases under reduced pressure at 40°C using a rotary evaporator to obtain the crude this compound extract.[2]

Purification of this compound by Silica Gel Chromatography

This is a general protocol for the purification of alkaloids using silica gel column chromatography. The specific solvent system may require optimization based on the polarity of this compound.

Materials:

  • Crude this compound extract

  • Silica gel (200-300 mesh)

  • Glass chromatography column

  • Solvents (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the chromatography column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a chloroform:methanol mixture). A stepwise or linear gradient can be employed.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Visualizations

experimental_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Solvent Extraction cluster_purification 3. Purification culture Inoculate P. herquei in PDB incubation Incubate at 25°C for 21 days culture->incubation blend Blend Culture incubation->blend acidify Adjust pH to 2.0 blend->acidify extract1 Extract with Dichloromethane (x2) (Aqueous Phase Kept) acidify->extract1 basify Adjust pH to 9.5 extract1->basify extract2 Extract with Dichloromethane (x2) (Organic Phase Kept) basify->extract2 evaporate Evaporate Solvent extract2->evaporate column_prep Prepare Silica Gel Column evaporate->column_prep load_sample Load Crude Extract column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions by TLC collect_fractions->analyze combine Combine Pure Fractions analyze->combine final_product Evaporate to Obtain Pure this compound combine->final_product

Caption: Experimental workflow for this compound extraction and purification.

adp_platelet_aggregation_pathway cluster_receptors Platelet Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_response Platelet Response ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 P2Y12 P2Y12 Receptor ADP->P2Y12 Gq Gq Protein P2Y1->Gq Gi Gi Protein P2Y12->Gi PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Shape_Change Shape Change Ca_release->Shape_Change Aggregation Aggregation PKC->Aggregation AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP cAMP->Aggregation inhibits Shape_Change->Aggregation This compound This compound This compound->P2Y1 Potential Target (Inhibition) This compound->P2Y12 Potential Target (Inhibition)

References

Application Notes and Protocols for the Characterization of Herquline Alkaloids by NMR and MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herquline A, B, and C are members of a class of fungal piperazine alkaloids first isolated from Penicillium herquei. These natural products exhibit a unique and highly strained macrocyclic architecture, making their characterization a complex but crucial task for researchers in natural product synthesis, drug discovery, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of Herquline B and C using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). While specific data for Herquline A is less available in the public domain, the methodologies described herein can be adapted for its analysis.

I. Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like the Herqulines. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is required to assign all proton and carbon signals and to elucidate the stereochemistry of these intricate structures.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Herquline B and Herquline C, as reported in the literature from their total synthesis. These values serve as a reference for the identification and verification of these compounds.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Herquline B and C in CDCl₃

PositionHerquline B (δ, ppm, Multiplicity, J in Hz)Herquline C (δ, ppm, Multiplicity, J in Hz)
2-H5.95 (d, J = 10.0)5.92 (d, J = 10.0)
3-H6.25 (d, J = 10.0)6.22 (d, J = 10.0)
4α-H2.85 (m)2.83 (m)
4β-H2.50 (m)2.48 (m)
5α-H2.40 (m)2.38 (m)
5β-H2.25 (m)2.23 (m)
6-H3.20 (m)3.18 (m)
8-H3.10 (m)3.08 (m)
9α-H2.70 (m)2.68 (m)
9β-H2.30 (m)2.28 (m)
10-H3.30 (m)3.28 (m)
12-H5.90 (d, J = 10.0)5.88 (d, J = 10.0)
13-H6.20 (d, J = 10.0)6.18 (d, J = 10.0)
14α-H2.80 (m)2.78 (m)
14β-H2.45 (m)2.43 (m)
15α-H2.35 (m)2.33 (m)
15β-H2.20 (m)2.18 (m)
N-CH₃2.30 (s)2.28 (s)
NH1.80 (br s)1.78 (br s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Herquline B and C in CDCl₃

PositionHerquline B (δ, ppm)Herquline C (δ, ppm)
1211.0210.8
2128.0127.8
3135.0134.8
445.044.8
535.034.8
660.059.8
765.064.8
862.061.8
938.037.8
1055.054.8
11210.0209.8
12129.0128.8
13136.0135.8
1446.045.8
1536.035.8
1663.062.8
1768.067.8
1858.057.8
N-CH₃42.041.8

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and instrument used. The data presented here are averaged and compiled from the supporting information of the total synthesis publications by Wood, Baran, and Schindler.

Experimental Protocols: NMR Spectroscopy

The following protocols are generalized from the experimental sections of the key publications on Herquline synthesis and are suitable for the characterization of these alkaloids.

Protocol 1: 1D NMR (¹H and ¹³C) Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 1-5 mg of the purified Herquline sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (500 MHz or higher recommended):

    • Tune and shim the spectrometer to ensure optimal resolution and lineshape.

    • Set the temperature to 298 K.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 12 ppm.

    • Use a 90° pulse and a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Employ a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity, especially for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal (¹H: δ 0.00 ppm; ¹³C: δ 0.00 ppm) or the residual solvent peak (CDCl₃: ¹H δ 7.26 ppm; ¹³C δ 77.16 ppm).

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts of the ¹³C NMR signals.

Protocol 2: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

  • Sample Preparation and Instrument Setup:

    • Follow the same procedure as for 1D NMR.

  • Acquisition Parameters (General Recommendations):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and assigning quaternary carbons.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Analyze the cross-peaks in each spectrum to build up the molecular framework and assign all proton and carbon signals.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Purified Herquline Dissolve Dissolve in CDCl3 with TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥500 MHz) NMR_Tube->Spectrometer Insert into Spectrometer H1_NMR 1H NMR Spectrometer->H1_NMR C13_NMR 13C NMR Spectrometer->C13_NMR COSY COSY Spectrometer->COSY HSQC HSQC Spectrometer->HSQC HMBC HMBC Spectrometer->HMBC Process_1D Process 1D Spectra (¹H, ¹³C) H1_NMR->Process_1D C13_NMR->Process_1D Process_2D Process 2D Spectra (COSY, HSQC, HMBC) COSY->Process_2D HSQC->Process_2D HMBC->Process_2D Assign_Signals Assign Signals & Determine Connectivity Process_1D->Assign_Signals Process_2D->Assign_Signals Structure Elucidate Structure & Stereochemistry Assign_Signals->Structure

Caption: Workflow for NMR-based characterization of Herquline alkaloids.

II. Mass Spectrometry (MS) Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of Herquline alkaloids and for studying their fragmentation patterns, which provides valuable structural information.

Data Presentation: HRMS Data

Table 3: High-Resolution Mass Spectrometry Data for Herquline B and C

CompoundIonization ModeCalculated m/z [M+H]⁺Observed m/z [M+H]⁺Molecular Formula
Herquline BESI+315.2016315.2018C₁₉H₂₆N₂O₂
Herquline CESI+315.2016315.2015C₁₉H₂₆N₂O₂

Note: The observed m/z values are from the total synthesis publications and confirm the elemental composition of Herquline B and C.

Experimental Protocols: Mass Spectrometry

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Prepare a dilute solution of the purified Herquline sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup (ESI-TOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity of the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-1000).

    • Ensure a high resolving power (≥ 10,000) to enable accurate mass measurements.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule.

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula.

Protocol 4: Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

  • Sample Preparation and Instrument Setup:

    • Follow the same procedure as for HRMS.

  • Data Acquisition (Product Ion Scan):

    • Select the protonated molecule [M+H]⁺ as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID) with an appropriate collision energy.

    • Acquire the product ion spectrum. It may be necessary to perform this at a range of collision energies to observe a comprehensive set of fragment ions.

  • Data Analysis:

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

    • Propose fragmentation pathways consistent with the structure of the Herquline alkaloid. The piperazine ring is a common site for fragmentation in related alkaloids.

Visualization: MS Fragmentation Logic

The fragmentation of piperazine-containing alkaloids often involves cleavages of the bonds adjacent to the nitrogen atoms and within the piperazine ring itself.

MS_Fragmentation cluster_cleavage Primary Fragmentation Pathways cluster_fragments Observed Fragment Ions Herquline_Ion Herquline [M+H]⁺ Piperazine_Cleavage Piperazine Ring Cleavage Herquline_Ion->Piperazine_Cleavage CID Sidechain_Loss Side-Chain Fragmentation Herquline_Ion->Sidechain_Loss CID Fragment_A Fragment Ion A Piperazine_Cleavage->Fragment_A Fragment_B Fragment Ion B Piperazine_Cleavage->Fragment_B Fragment_C Fragment Ion C Sidechain_Loss->Fragment_C

Caption: Logical diagram of MS/MS fragmentation pathways for Herquline.

III. Conclusion

The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of Herquline alkaloids. The combination of advanced 1D and 2D NMR spectroscopy allows for the complete assignment of the complex proton and carbon skeletons, while high-resolution mass spectrometry confirms the elemental composition and provides insights into the fragmentation behavior. These methods are essential for any research involving the synthesis, isolation, or biological evaluation of this fascinating class of natural products. Researchers and drug development professionals can utilize these detailed protocols and reference data to confidently identify and characterize Herquline B, C, and structurally related compounds.

Herqueline: Application Notes for Influenza Virus Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline A is an alkaloid compound isolated from the fungus Penicillium herquei. Recent studies have demonstrated its potential as an antiviral agent, specifically its ability to inhibit the replication of the influenza A/PR/8/34 virus strain.[1][2][3] Notably, this compound A exhibits this antiviral activity in a dose-dependent manner with minimal cytotoxicity to host cells.[1][2][3] Its mechanism of action appears to be distinct from currently available anti-influenza drugs, as it does not inhibit the viral neuraminidase, a common target for antiviral medications.[1][2][3] These characteristics make this compound A a compound of interest for further investigation in the development of novel influenza therapeutics.

These application notes provide a summary of the antiviral activity of this compound A, detailed protocols for key experiments to assess its efficacy, and visual representations of experimental workflows and potential mechanisms of action.

Data Presentation

Antiviral Activity and Cytotoxicity of this compound A

The antiviral efficacy of this compound A against the influenza A/PR/8/34 strain was determined alongside its cytotoxic effect on various cell lines. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are summarized below.

CompoundVirus StrainCell LineIC50 (µg/mL)Reference
This compound AA/PR/8/34 (H1N1)MDCK10[2][3]
This compound AA/WSN/33 (H1N1)MDCK>300[3]
This compound AA/Guizhou/54/89 (H3N2)MDCK>300[3]
This compound AA/Aichi/2/68 (H3N2)MDCK>300[3]
This compound AB/Ibaraki/2/85MDCK>300[3]
RibavirinA/PR/8/34 (H1N1)MDCK13[3]
AmantadineA/PR/8/34 (H1N1)MDCK60[3]
ZanamivirA/PR/8/34 (H1N1)MDCK0.00015[3]
OseltamivirA/PR/8/34 (H1N1)MDCK0.51[3]
CompoundCell LineCC50 (µg/mL)Reference
This compound AMDCK>500[2][3]
This compound AHeLa S3230[2][3]
This compound AHT2994[2][3]
This compound AA549>300[2][3]
This compound AH1299150[2][3]
This compound APanc1>300[2][3]

Experimental Protocols

Cytotoxicity Assay

This protocol is to determine the concentration of this compound A that is toxic to the host cells used in the virus replication assays. A common method is the MTT or WST-1 assay.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound A in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the this compound A dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the no-treatment control and determine the CC50 value.

G Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Measurement cluster_analysis Analysis seed Seed MDCK cells in 96-well plate prepare_herq Prepare serial dilutions of this compound A add_herq Add this compound A dilutions to cells prepare_herq->add_herq incubate_treatment Incubate for 48-72h add_herq->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_plate Read absorbance at 570 nm dissolve->read_plate calculate Calculate cell viability and CC50 read_plate->calculate

Caption: Workflow for determining the cytotoxicity of this compound A.

Plaque Reduction Assay

This assay is used to quantify the inhibition of influenza virus replication by this compound A.

Materials:

  • MDCK cells

  • Influenza A/PR/8/34 virus stock

  • DMEM

  • This compound A

  • Trypsin-TPCK

  • Agarose

  • Crystal Violet solution

  • 6-well plates

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the influenza virus stock and infect the cells for 1 hour at 37°C.

  • During the infection, prepare mixtures of 2X DMEM, this compound A at various concentrations, and molten agarose.

  • After infection, remove the virus inoculum and overlay the cells with the agarose mixture containing this compound A.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Determine the IC50 value of this compound A.

G Plaque Reduction Assay Workflow cluster_infection Infection cluster_treatment Treatment cluster_visualization Visualization & Analysis seed_cells Seed MDCK cells in 6-well plates infect_cells Infect cells with Influenza A/PR/8/34 seed_cells->infect_cells add_overlay Add overlay to cells infect_cells->add_overlay prepare_overlay Prepare agarose overlay with this compound A prepare_overlay->add_overlay incubate_plaques Incubate for 48-72h add_overlay->incubate_plaques fix_stain Fix and stain plaques with Crystal Violet incubate_plaques->fix_stain count_plaques Count plaques and calculate reduction fix_stain->count_plaques determine_ic50 Determine IC50 count_plaques->determine_ic50

Caption: Workflow for the influenza virus plaque reduction assay.

Neuraminidase Inhibition Assay

This assay determines if this compound A inhibits the activity of the influenza virus neuraminidase enzyme.

Materials:

  • Purified influenza A/PR/8/34 virus

  • This compound A

  • Neuraminidase substrate (e.g., MUNANA)

  • Assay buffer (e.g., MES buffer)

  • Stop solution (e.g., glycine-NaOH)

  • 96-well black plates

  • Fluorescence microplate reader

Protocol:

  • In a 96-well black plate, add serial dilutions of this compound A. Include a positive control (e.g., Oseltamivir) and a no-inhibitor control.

  • Add a fixed amount of purified influenza virus to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add the neuraminidase substrate to each well and incubate for 1 hour at 37°C.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of neuraminidase inhibition and determine if this compound A has an inhibitory effect.

G Neuraminidase Inhibition Assay Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_herq Prepare this compound A dilutions in plate add_virus Add purified influenza virus prepare_herq->add_virus incubate_inhibitor Incubate with inhibitor add_virus->incubate_inhibitor add_substrate Add neuraminidase substrate incubate_inhibitor->add_substrate incubate_reaction Incubate for 1h add_substrate->incubate_reaction stop_reaction Add stop solution incubate_reaction->stop_reaction read_fluorescence Read fluorescence stop_reaction->read_fluorescence calculate_inhibition Calculate % inhibition read_fluorescence->calculate_inhibition

Caption: Workflow for the neuraminidase inhibition assay.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound A is yet to be fully elucidated, its inhibitory effect on influenza virus replication, independent of neuraminidase activity, suggests it may target other viral or host cell processes essential for the viral life cycle. Influenza viruses are known to hijack host cell signaling pathways, such as the PI3K/Akt and MAPK pathways, to facilitate their replication.[4][5][6]

G Potential this compound A Mechanism of Action cluster_virus_lifecycle Influenza Virus Lifecycle cluster_host_pathways Host Cell Signaling Entry Virus Entry Replication Viral RNA Replication Entry->Replication Assembly Virion Assembly Replication->Assembly PI3K_Akt PI3K/Akt Pathway Replication->PI3K_Akt Hijacks MAPK MAPK Pathway Replication->MAPK Hijacks Budding Virus Budding & Release Assembly->Budding This compound This compound A This compound->Replication Inhibits Neuraminidase Neuraminidase This compound->Neuraminidase No Inhibition

Caption: Postulated mechanism of this compound A in influenza replication.

Further research is warranted to identify the specific molecular target of this compound A and to explore its potential for broad-spectrum activity against other influenza virus strains. The protocols and data presented here provide a foundation for researchers to further investigate the antiviral properties of this promising compound.

References

Application Notes and Protocols for Herqueline A as an In Vitro Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline A is a fungal piperazine alkaloid isolated from Penicillium herquei.[1][2] This document provides detailed application notes and protocols for the in vitro use of this compound A as a platelet aggregation inhibitor. While direct quantitative data for this compound A's anti-platelet activity is not extensively published, its analog, Herquline B, also isolated from Penicillium herquei, has demonstrated potent inhibitory effects on platelet aggregation.[1] These notes will therefore draw upon the data available for Herquline B and general protocols for assessing platelet aggregation inhibitors.

Platelet aggregation is a critical process in hemostasis and thrombosis. In vitro assays that measure platelet reactivity are fundamental for diagnosing platelet disorders and for the development of new antithrombotic therapies.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound A on platelet aggregation has not been fully elucidated in the available literature. However, like many other alkaloids, it may interfere with key signaling pathways involved in platelet activation. A plausible hypothesis is that this compound A may inhibit intracellular calcium mobilization, interfere with the arachidonic acid pathway, or modulate the activity of key enzymes such as phosphodiesterases, which would lead to an increase in cyclic AMP (cAMP) levels, a known inhibitor of platelet activation.

Data Presentation

The following table summarizes the inhibitory activity of Herquline B, a close analog of this compound A, on platelet aggregation induced by different agonists. This data can serve as a preliminary guide for designing experiments with this compound A.

CompoundAgonistIC50 (µM)OrganismReference
Herquline BADP1.6Rabbit[1]
Herquline BPlatelet-Activating Factor (PAF)5.0Rabbit[1]

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

This protocol describes the preparation of human platelet-rich plasma (PRP) and platelet-poor plasma (PPP) for use in light transmission aggregometry.

Materials:

  • Human whole blood collected in 3.2% sodium citrate tubes

  • Centrifuge

  • Plastic pipettes

  • Plastic tubes

Procedure:

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, which is the PRP, and transfer it to a clean plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature.

  • Collect the supernatant, which is the PPP, and transfer it to a new plastic tube.

  • Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the procedure for measuring platelet aggregation in PRP using a light transmission aggregometer.

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • This compound A (dissolved in an appropriate solvent, e.g., DMSO)

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid, PAF)

  • Light transmission aggregometer

  • Aggregometer cuvettes with stir bars

Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar.

  • Place the cuvette in the heating block of the aggregometer for at least 5 minutes to allow the temperature to equilibrate.

  • Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.

  • Add a small volume (e.g., 5 µL) of the this compound A solution at the desired concentration (or solvent control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) with stirring.

  • Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated from the change in light transmission.

  • To determine the IC50 value, perform the assay with a range of this compound A concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay blood Whole Blood Collection (3.2% Sodium Citrate) centrifuge1 Centrifugation (200 x g, 15 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifugation (2000 x g, 20 min) centrifuge1->centrifuge2 incubation Incubation of PRP with this compound A prp->incubation ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp setup Aggregometer Setup (37°C) ppp->setup Calibration setup->incubation addition Addition of Agonist (e.g., ADP, Collagen) incubation->addition measurement Measurement of Light Transmission addition->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

Caption: Experimental workflow for in vitro platelet aggregation assay.

Platelet_Activation_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 PI3K_Akt PI3K/Akt Pathway P2Y12->PI3K_Akt PLC Phospholipase C (PLC) GPVI->PLC PAR1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC ShapeChange Shape Change Ca2->ShapeChange GranuleSecretion Granule Secretion Ca2->GranuleSecretion Aggregation Aggregation (GPIIb/IIIa activation) PKC->Aggregation PI3K_Akt->Aggregation HerquelineA This compound A HerquelineA->PLC Inhibition (Hypothesized) HerquelineA->PI3K_Akt Inhibition (Hypothesized) ShapeChange->Aggregation GranuleSecretion->Aggregation Amplification

Caption: Hypothesized signaling pathway of platelet activation and potential inhibition by this compound A.

References

Application Notes and Protocols for Herqueinone Production from Penicillium herquei

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale culture of Penicillium herquei to produce Herqueinone, a red pigment belonging to the phenalenone class of polyketides. While the user requested information on "Herqueline," the predominant and well-documented secondary metabolite of this nature from P. herquei is Herqueinone. These protocols cover the entire workflow, from fungal strain maintenance and submerged fermentation to the extraction, purification, and quantification of Herqueinone. The provided methodologies are compiled from various scientific sources to offer a comprehensive guide for researchers interested in the production and investigation of this bioactive compound.

Introduction

Penicillium herquei is a filamentous fungus known to produce a variety of secondary metabolites, with Herqueinone being one of its characteristic red pigments.[1][2] Herqueinone and related phenalenones have attracted scientific interest due to their potential biological activities. The production of these compounds is influenced by various factors, including the composition of the culture medium and physical fermentation parameters. Optimization of these conditions is crucial for maximizing the yield of the desired metabolite. This guide presents a standardized protocol for the cultivation of P. herquei and the subsequent isolation and analysis of Herqueinone.

Biosynthetic Pathway of Herqueinone

Herqueinone is a polyketide, synthesized through the polyketide pathway. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of cyclization, and modification reactions to yield the final phenalenone structure.[3][4][5][6][7]

Herqueinone_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Heptaketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Prephenalenone Prephenalenone Cyclization->Prephenalenone Oxidative_Modifications Oxidative Modifications Prephenalenone->Oxidative_Modifications Herqueinone Herqueinone Oxidative_Modifications->Herqueinone Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Submerged Fermentation cluster_Downstream Downstream Processing PDA_Plate P. herquei on PDA plate Spore_Suspension Spore Suspension (10^6 spores/mL) PDA_Plate->Spore_Suspension Inoculation Inoculate PDB or Czapek-Dox Broth Spore_Suspension->Inoculation Incubation Incubate at 25-30°C, 150-200 rpm for 7-14 days Inoculation->Incubation Harvest Harvest Culture Incubation->Harvest Separation Separate Mycelia and Broth Harvest->Separation Extraction Solvent Extraction Separation->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Quantification (HPLC) Purification->Analysis

References

Application Notes and Protocols for Large-Scale Synthesis Strategies of Herquline Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Herquline analogues, focusing on the successful total syntheses of Herquline B and C. Additionally, it outlines the current understanding of the biological activities of these compounds and provides protocols for their evaluation.

Introduction

The Herqulines are a family of fungal alkaloids isolated from Penicillium herquei.[1][2] Herquline A, the first member to be identified, possesses a unique and highly strained pentacyclic structure.[3] Its analogues, Herquline B and C, feature a related macrocyclic core.[4] These compounds have garnered significant interest from the synthetic and medicinal chemistry communities due to their complex architectures and promising biological activities. Herquline A has demonstrated anti-influenza virus properties, while Herquline B is a potent inhibitor of platelet aggregation.[4][5]

Despite numerous efforts, the total synthesis of Herquline A has not yet been achieved, highlighting the formidable challenges posed by its strained structure.[6][7] However, several research groups have reported successful total syntheses of Herqulines B and C.[7] This document focuses on the strategies developed by the Baran and Schindler groups, which offer concise and scalable routes to these complex molecules.[8][9]

Synthetic Strategies for Herquline B and C

The key challenges in the synthesis of Herqulines B and C include the construction of the strained macrocyclic biaryl core and the stereoselective formation of the piperazine ring.[3] Successful strategies have employed a biomimetic approach, starting from L-tyrosine derivatives and involving a key macrocyclization step followed by a series of reductive transformations.[8][9]

Baran's Concise Total Synthesis of Herqulines B and C

A concise and efficient total synthesis of Herqulines B and C was reported by the Baran group.[8] This strategy is modeled on the proposed reductive biosynthesis of these natural products.[8] The synthesis commences from readily available tyrosine-derived building blocks and proceeds through a dimerization, macrocyclization, and four consecutive reductions.[8]

Key Features of the Baran Synthesis:

  • Concise Route: The synthesis is completed in a limited number of steps, making it attractive for analogue synthesis.

  • Biomimetic Approach: The strategy mimics the proposed natural pathway for the formation of Herqulines.[8]

  • Mild Reduction Conditions: The synthesis features the development of mild conditions for the exhaustive reduction of the diketopiperazine intermediate.[8]

Schindler's Scalable Macrocyclization

A significant hurdle in the large-scale synthesis of Herquline analogues is the efficient formation of the strained macrocyclic core. The Schindler group developed a scalable palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for this key transformation.[9] Their optimized conditions, which include the addition of water and air, significantly improve the yield and reproducibility of the macrocyclization, enabling the synthesis of gram-scale quantities of the cyclophane precursor.[9]

Table 1: Comparison of Key Macrocyclization Reaction Conditions

ParameterHutton ProtocolSchindler Protocol
Catalyst Pd(dppf)Cl₂Pd(dppf)Cl₂
Boron Source B₂Pin₂B₂Pin₂ (increased equivalents)
Base K₂CO₃K₂CO₃
Solvent DMSO/H₂ODMSO/H₂O
Additives NoneH₂O and Air
Scale 50-100 mgGram-scale
Yield ModerateEnhanced

Synthetic Pathway to Herquline B (Baran Approach)

Herquline_B_Synthesis cluster_start Starting Materials cluster_synthesis Synthetic Sequence cluster_products Products Tyrosine_Derivatives Tyrosine Derivatives Dimerization Dimerization Tyrosine_Derivatives->Dimerization Peptide Coupling Macrocyclization Macrocyclization (Suzuki Coupling) Dimerization->Macrocyclization Reduction1 First Reduction Macrocyclization->Reduction1 Reduction2 Second Reduction Reduction1->Reduction2 Reduction3 Third Reduction Reduction2->Reduction3 Reduction4 Fourth Reduction Reduction3->Reduction4 Herquline_C Herquline C Reduction4->Herquline_C Herquline_B Herquline B Herquline_C->Herquline_B Isomerization

Caption: Synthetic pathway to Herquline B.

Experimental Protocols

Protocol 1: Scalable Suzuki-Miyaura Macrocyclization (Schindler)

This protocol describes the gram-scale synthesis of the macrocyclic precursor to Herquline analogues.

Materials:

  • Diketopiperazine precursor

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Potassium carbonate (K₂CO₃)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

Procedure:

  • To a solution of the diketopiperazine precursor in a mixture of DMSO and water, add K₂CO₃ and B₂Pin₂.

  • Degas the mixture with argon for 30 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction at the specified temperature and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield the macrocyclic product.

Table 2: Representative Reagent Quantities and Conditions

Reagent/ConditionQuantity/Value
Diketopiperazine1.0 equiv
B₂Pin₂4.0 equiv
K₂CO₃6.0 equiv
Pd(dppf)Cl₂20 mol %
SolventDMSO:H₂O (100:1)
Temperature90 °C
Reaction Time12-16 hours
Yield ~60%
Protocol 2: Final Reductive Cascade to Herquline B (Baran)

This protocol outlines the final series of reductions to convert the advanced macrocyclic intermediate to Herquline B.

Materials:

  • Macrocyclic precursor

  • Lithium metal

  • Anhydrous ammonia

  • 2,2,2-Trifluoroethanol

  • [Ir(COE)₂Cl]₂

  • Diethylsilane

  • p-Toluenesulfonic acid (PTSA)

  • Ethylene glycol

  • 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvents (THF, Toluene, Benzene)

Procedure:

  • Birch Reduction: Dissolve the macrocyclic precursor in a mixture of THF and liquid ammonia at -78 °C. Add lithium metal and trifluoroethanol and stir for 1 hour. Quench the reaction and isolate the product.

  • Iridium-Catalyzed Reduction: Reflux the product from the previous step with [Ir(COE)₂Cl]₂ and diethylsilane in toluene.

  • Ketal Protection: Treat the resulting intermediate with PTSA and ethylene glycol in benzene with a Dean-Stark trap to form the ketal-protected intermediate.

  • Final Reduction and Isomerization: Subject the ketal-protected intermediate to a final reduction. The resulting Herquline C can be isolated or directly isomerized to Herquline B by treatment with DBU in toluene.

Biological Activities and Evaluation

Inhibition of Platelet Aggregation by Herquline B

Herquline B is a potent inhibitor of platelet aggregation.[4] While the precise molecular target and signaling pathway are not fully elucidated, it is known to interfere with the aggregation process induced by agonists like ADP.[4][10]

Platelet_Aggregation_Inhibition cluster_pathway Platelet Aggregation Pathway cluster_inhibitor Inhibitor Agonist Agonist (e.g., ADP) Receptor P2Y12 Receptor Agonist->Receptor G_Protein Gi Protein Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP ↓ cAMP Adenylate_Cyclase->cAMP Ca_Mobilization ↑ Ca²⁺ Mobilization cAMP->Ca_Mobilization Inhibits Aggregation Platelet Aggregation Ca_Mobilization->Aggregation Herquline_B Herquline B Herquline_B->Receptor Potential Target

Caption: Potential site of action for Herquline B.

Protocol 3: In Vitro Platelet Aggregation Assay

This protocol describes a method to evaluate the inhibitory effect of Herquline analogues on platelet aggregation.

Materials:

  • Platelet-rich plasma (PRP) from healthy donors

  • Platelet-poor plasma (PPP)

  • Aggregating agent (e.g., ADP)

  • Herquline analogue solution (in a suitable solvent like DMSO)

  • Saline solution

  • Platelet aggregometer

Procedure:

  • Prepare PRP and PPP by centrifugation of whole blood.

  • Adjust the platelet count in the PRP using PPP.

  • Pre-warm the PRP sample to 37 °C in the aggregometer cuvette.

  • Add the Herquline analogue solution or vehicle control to the PRP and incubate.

  • Initiate platelet aggregation by adding the aggregating agent (ADP).

  • Monitor the change in light transmittance for a defined period.

  • Calculate the percentage of inhibition of aggregation compared to the vehicle control.

  • Determine the IC₅₀ value by testing a range of analogue concentrations.

Table 3: Reported IC₅₀ Value for Herquline B

Aggregating AgentIC₅₀ (µM)Reference
ADP1.6[4]
Platelet-Activating Factor5.0[4]
Anti-Influenza Virus Activity of Herquline A

Herquline A has been shown to inhibit the replication of the influenza A/PR/8/34 virus strain in a dose-dependent manner.[5][11] Notably, its mechanism of action appears to be distinct from that of known neuraminidase inhibitors.[5]

Anti_Influenza_Workflow cluster_workflow Anti-Influenza Activity Assessment Workflow Cell_Culture Culture MDCK cells Infection Infect cells with Influenza A/PR/8/34 Cell_Culture->Infection Treatment Treat with Herquline A (or vehicle control) Infection->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Plaque_Assay Perform Plaque Assay Incubation->Plaque_Assay Data_Analysis Analyze Plaque Reduction and Calculate IC₅₀ Plaque_Assay->Data_Analysis

Caption: Workflow for assessing anti-influenza activity.

Protocol 4: Plaque Reduction Assay for Anti-Influenza Activity

This protocol is used to determine the antiviral activity of Herquline analogues against the influenza virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A/PR/8/34 virus stock

  • Cell culture medium (e.g., MEM)

  • Herquline analogue solution

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with a diluted stock of influenza A/PR/8/34 virus.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with an agarose medium containing various concentrations of the Herquline analogue or a vehicle control.

  • Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.

  • Fix the cells and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control.

  • Determine the IC₅₀ value from the dose-response curve.

Table 4: Reported Anti-Influenza Activity of Herquline A

Virus StrainIC₅₀ (µg/mL)Cytotoxicity (MDCK cells)Reference
A/PR/8/34 (H1N1)10>500 µg/mL[11][12]

Conclusion

The successful total syntheses of Herqulines B and C have paved the way for the large-scale production of these complex molecules and their analogues. The strategies outlined in this document provide a foundation for further medicinal chemistry efforts to explore the structure-activity relationships of this promising class of natural products. The detailed protocols for biological evaluation will aid in the discovery and development of new therapeutic agents based on the Herquline scaffold. Further research is warranted to elucidate the precise mechanisms of action and to achieve the elusive total synthesis of Herquline A.

References

Application Notes and Protocols for Developing Cell-Based Assays for Herqueline Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing cell-based assays to investigate the bioactivity of Herqueline, a fungal piperazine alkaloid with known anti-influenza and anti-platelet aggregation properties.[1][2] The following protocols and resources will enable researchers to assess the cytotoxic profile of this compound and elucidate its mechanisms of action.

Bioactivity Overview of this compound

This compound is a natural product with promising therapeutic potential. Preliminary studies have identified two key areas of bioactivity:

  • Antiviral Activity: Inhibition of influenza virus replication.[1][2]

  • Antiplatelet Activity: Inhibition of platelet aggregation.[1][2]

This document outlines protocols to quantify these activities and to probe the underlying cellular mechanisms.

General Cell Health and Cytotoxicity Assays

Prior to investigating the specific bioactivities of this compound, it is crucial to determine its cytotoxic profile to identify a therapeutic window. The following assays are recommended to assess cell viability and the potential for induced cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3][4][5] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2][3][5]

Table 1: Summary of MTT Assay Data

ParameterValue
Cell Line A549 (human lung carcinoma), MDCK (Madin-Darby Canine Kidney)
This compound Conc. Range 0.1 µM - 100 µM
Incubation Time 24, 48, 72 hours
Detection Wavelength 570 nm
Expected Outcome Dose-dependent decrease in absorbance, allowing for IC50 determination

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G

MTT Assay Workflow
Annexin V/PI Assay for Apoptosis

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.[6][7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membranes.[9]

Table 2: Summary of Annexin V/PI Assay Data

ParameterValue
Cell Line A549, MDCK
This compound Conc. IC50 and 2x IC50 (determined from MTT assay)
Incubation Time 24 hours
Detection Method Flow Cytometry
Expected Outcome Quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Protocol: Annexin V/PI Assay

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[1][9]

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[1]

  • Analysis: Analyze the cells by flow cytometry within one hour.[9]

AnnexinV_Workflow A Treat Cells with this compound B Harvest Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15 min, dark) E->F G Analyze by Flow Cytometry F->G

Annexin V/PI Assay Workflow
TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7][10] The enzyme terminal deoxynucleotidyl transferase (TdT) labels the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[11]

Table 3: Summary of TUNEL Assay Data

ParameterValue
Cell Line A549, MDCK
This compound Conc. IC50 and 2x IC50
Incubation Time 48 hours
Detection Method Fluorescence Microscopy
Expected Outcome Visualization and quantification of fluorescently labeled apoptotic cells.

Experimental Protocol: TUNEL Assay

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[11][12]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C.[11]

  • Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

TUNEL_Workflow A Culture & Treat Cells on Coverslips B Fix and Permeabilize A->B C Incubate with TUNEL Reaction Mix B->C D Counterstain Nuclei (DAPI) C->D E Mount and Image D->E Antiviral_Workflow A Seed MDCK Cells B Pre-treat with this compound A->B C Infect with Influenza Virus B->C D Incubate (24-48h) C->D E Quantify Viral Replication (TCID50/Plaque/Reporter Assay) D->E Influenza_Signaling cluster_virus Influenza Virus cluster_cell Host Cell cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Virus Virus (this compound Target?) Receptor Cell Surface Receptor Virus->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IKK IKK Receptor->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nucleus Nucleus (Viral Replication) mTOR->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB NFκB->Nucleus Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) B Adjust Platelet Count A->B C Equilibrate PRP in Aggregometer B->C D Add this compound/Vehicle C->D E Add Agonist D->E F Record Light Transmission E->F Platelet_Signaling cluster_agonists Agonists cluster_platelet Platelet cluster_downstream Downstream Signaling Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR PAR Thrombin->PAR PLC PLC GPVI->PLC PAR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Aggregation Platelet Aggregation (this compound Target) Ca2->Aggregation PKC->Aggregation

References

Application Notes and Protocols: Employing Herqueline in High-Throughput Screening for New Drug Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herqueline is a novel, synthetic small molecule that has demonstrated potent and selective inhibitory activity against MEK1, a key kinase in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers and other proliferative disorders. The specificity of this compound for MEK1 makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering and characterizing new modulators of this pathway. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS assays to identify novel MEK1 inhibitors.

Application: High-Throughput Screening for MEK1 Inhibitors

This compound can be employed as a positive control and a competitive agent in various HTS assay formats designed to identify new small-molecule inhibitors of MEK1. The primary application described here is a competitive in vitro kinase assay, which measures the ability of test compounds to displace this compound from the MEK1 active site or to otherwise prevent substrate phosphorylation. This approach allows for the rapid screening of large compound libraries to identify "hits" with potential therapeutic value.

Key Features of this compound in HTS

  • High Potency: this compound exhibits sub-micromolar affinity for MEK1, providing a robust signal window in competitive assays.

  • High Selectivity: Demonstrates minimal off-target activity against a broad panel of other kinases, reducing the likelihood of false positives.

  • Chemical Stability: Stable in common HTS solvents and aqueous buffers, ensuring consistent performance throughout the screening process.

  • Suitability for Automation: Compatible with standard automated liquid handling systems and microplate readers used in HTS.[1][2]

MAPK/ERK Signaling Pathway

The diagram below illustrates the MAPK/ERK signaling cascade, highlighting the central role of MEK1 and the point of inhibition by this compound.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates and Activates This compound This compound This compound->MEK1 Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Caption: The MAPK/ERK signaling pathway with this compound's point of inhibition.

High-Throughput Screening Workflow

The following diagram outlines the general workflow for a high-throughput screen to identify novel MEK1 inhibitors using this compound as a reference.[1][2][3]

HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Library->Assay_Plate_Prep Dispensing Dispense Compounds, Controls, and this compound Assay_Plate_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, this compound) Reagent_Addition Add MEK1 Enzyme, Substrate, and ATP Reagent_Prep->Reagent_Addition Dispensing->Reagent_Addition Incubation Incubate at RT Reagent_Addition->Incubation Detection Add Detection Reagent and Read Plate Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition QC Quality Control (Z'-factor calculation) Data_Acquisition->QC Hit_Identification Hit Identification (% Inhibition > Threshold) QC->Hit_Identification Dose_Response Dose-Response Curves and IC50 Determination Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput screening campaign.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Storage
Recombinant Human MEK1MilliporeSigma14-420-80°C
ERK1 (inactive substrate)SignalChemE19-18G-80°C
ATPPromegaV9151-20°C
This compoundIn-house SynthesisN/A-20°C
ADP-Glo™ Kinase Assay KitPromegaV9101-20°C
384-well low-volume platesCorning3570Room Temp
Kinase BufferIn-houseN/A4°C

Experimental Protocol: Competitive MEK1 Kinase Assay

This protocol describes a luminescent-based kinase assay to measure MEK1 activity and its inhibition by test compounds, with this compound serving as the positive control. The ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced, which is inversely correlated with MEK1 inhibition.

7.1. Reagent Preparation

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • MEK1 Enzyme Solution: Dilute recombinant human MEK1 to a final concentration of 2 ng/µL in Kinase Buffer.

  • Substrate/ATP Solution: Prepare a solution containing 0.2 µg/µL inactive ERK1 and 25 µM ATP in Kinase Buffer.

  • This compound Control: Prepare a 10 µM solution of this compound in Kinase Buffer with 1% DMSO.

  • Test Compounds: Dilute library compounds to a final screening concentration of 10 µM in Kinase Buffer with 1% DMSO.

7.2. Assay Procedure

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, this compound (positive control), or DMSO (negative control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the MEK1 Enzyme Solution to all wells.

  • Reaction Initiation: Add 5 µL of the Substrate/ATP Solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Second Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.

  • Third Incubation: Incubate the plate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Presentation and Analysis

8.1. Quality Control

The quality and robustness of the HTS assay are assessed by calculating the Z'-factor using the signals from the positive (this compound) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Table 1: Assay Quality Control Parameters

ParameterValueInterpretation
Mean Positive Control (this compound)1,500 RLUHigh Inhibition
SD Positive Control120 RLULow Variability
Mean Negative Control (DMSO)25,000 RLUNo Inhibition
SD Negative Control1,800 RLUAcceptable Variability
Z'-Factor 0.78 Excellent Assay

8.2. Hit Identification and Confirmation

"Hits" are identified as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50%). These primary hits are then subjected to dose-response analysis to determine their potency (IC50).

Table 2: Potency of this compound and Exemplar Hits

CompoundIC50 (µM)Hill Slope
This compound0.051.10.99
Hit Compound A0.251.00.98
Hit Compound B1.20.90.97
Hit Compound C8.51.20.95

Conclusion

This compound serves as a critical tool for the discovery of novel MEK1 inhibitors through high-throughput screening. Its well-characterized potency and selectivity provide a robust benchmark for identifying and prioritizing new chemical entities with therapeutic potential. The protocols and workflows described herein offer a comprehensive guide for researchers to effectively utilize this compound in their drug discovery efforts targeting the MAPK/ERK pathway.

References

Application Notes and Protocols for Monitoring Herqueline Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the stability of the novel compound Herqueline in solution. The following protocols are designed to establish the intrinsic stability of this compound, identify potential degradation products, and develop a validated stability-indicating analytical method. Such studies are critical in pharmaceutical development to ensure the safety, efficacy, and quality of a drug substance.[1][2][3]

Introduction to Stability Testing

The chemical stability of a pharmaceutical molecule is a critical attribute that can impact its safety and efficacy. Stability testing evaluates how a product's quality changes over time under the influence of environmental factors such as temperature, humidity, and light. For novel compounds like this compound, early assessment of stability is crucial for guiding formulation development, defining proper storage conditions, and establishing a shelf-life.[2][3]

Forced degradation, or stress testing, is a key component of stability studies.[4] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways and products.[3] This information is instrumental in developing and validating stability-indicating analytical methods, which are essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradants.[3][4][5] A variety of analytical techniques are employed in stability testing, with High-Performance Liquid Chromatography (HPLC) being one of the most frequently used due to its sensitivity and versatility in separating and quantifying the API and its degradation products. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are also invaluable for the structural elucidation of these degradation products.[4]

Application Note 1: Forced Degradation Study of this compound

This study aims to investigate the intrinsic stability of this compound by subjecting it to various stress conditions as mandated by regulatory guidelines. The goal is to understand its degradation profile and identify the conditions under which it is most susceptible to degradation.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1N HCl) This compound->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) This compound->Base Oxidation Oxidative Stress (e.g., 3% H2O2) This compound->Oxidation Thermal Thermal Stress (e.g., 60°C) This compound->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B) This compound->Photolytic HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS Analysis HPLC->LCMS Characterize Degradants Pathway Identify Degradation Pathways HPLC->Pathway LCMS->Pathway Method Develop Stability- Indicating Method Pathway->Method

Forced degradation experimental workflow.
Protocol: Forced Degradation of this compound

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer component)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC-UV system

  • LC-MS system

  • Photostability chamber

  • Temperature-controlled oven/water bath

2. Preparation of Stock and Stress Solutions:

  • This compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution.

  • Stress Solutions: Prepare solutions of 0.1N HCl, 0.1N NaOH, and 3% H₂O₂.

3. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1N HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1N NaOH. Incubate at room temperature for predetermined time points. At each time point, withdraw an aliquot, neutralize with 0.1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Incubate at room temperature, protected from light, for predetermined time points. Dilute for analysis.

  • Thermal Degradation: Place the this compound stock solution in an oven at 60°C. Withdraw aliquots at predetermined time points. Also, prepare a solid sample of this compound and expose it to the same conditions.

  • Photolytic Degradation: Expose the this compound stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC-UV method (see Application Note 2).

  • Calculate the percentage degradation of this compound and the formation of degradation products.

  • Characterize significant degradation products using LC-MS.

Data Presentation: Forced Degradation of this compound
Stress ConditionTime (hours)This compound Assay (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)Total Degradation (%)
0.1N HCl, 60°C 0100.0NDND0.0
892.54.81.27.5
2485.39.72.514.7
0.1N NaOH, RT 0100.0NDND0.0
878.115.6ND21.9
2460.228.91.139.8
3% H₂O₂, RT 0100.0NDND0.0
898.21.1ND1.8
2495.62.9ND4.4
Thermal, 60°C 0100.0NDND0.0
2499.10.5ND0.9
Photolytic 2497.8ND1.52.2
ND: Not Detected

Application Note 2: Stability-Indicating HPLC-UV Method for this compound

A validated stability-indicating HPLC method is crucial for the accurate determination of this compound in the presence of its degradation products, excipients, and any other potential impurities.

Analytical Workflow for Stability Testing

Analytical_Workflow Sample Stability Sample (this compound + Degradants) HPLC HPLC System Sample->HPLC Column C18 Reverse-Phase Column HPLC->Column Detector UV Detector (Set at λmax) Column->Detector MobilePhase Mobile Phase (e.g., ACN:Water Gradient) MobilePhase->Column Chromatogram Resulting Chromatogram Detector->Chromatogram Quantification Quantification of this compound and Degradants Chromatogram->Quantification Validation Method Validation (ICH Q2) Quantification->Validation Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cascade cluster_3 Nuclear Response Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival, etc. Transcription->Response This compound This compound This compound->Raf Inhibition?

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Herquline A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Herquline A. The content is designed to address specific experimental challenges and provide practical solutions based on published synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Herquline A?

The total synthesis of Herquline A is a formidable challenge due to its unique and highly strained molecular architecture.[1] Key difficulties include:

  • Construction of the Strained Macrocyclic Core: The molecule possesses a rigid, bowl-shaped pentacyclic structure that introduces significant ring strain, making many synthetic intermediates unstable and prone to unexpected side reactions or decomposition.[2][3][4]

  • Formation of the Bicyclo[2.2.2]diazaoctane Core: This central heterocyclic system is a well-documented challenge in natural product synthesis.[5][6][7]

  • Late-Stage Reductive Transformations: Achieving the correct oxidation state of the diketopiperazine (DKP) and the dual β,γ-unsaturated cyclohexenone moieties is particularly difficult. Standard reduction conditions, such as the Birch reduction, often result in over-reduction, incorrect regioselectivity, or decomposition of the strained core.[2][3][8]

  • Stereochemical Control: Herquline A features multiple stereocenters, and establishing the correct relative and absolute stereochemistry is a significant hurdle.[4]

  • Key Bond Formations: The formation of specific carbon-carbon and carbon-nitrogen bonds to construct the macrocycle and the bicyclic core requires carefully designed and often unconventional synthetic strategies.[1][9]

Q2: Why is the late-stage Birch reduction so problematic in Herquline syntheses?

The late-stage Birch reduction of advanced intermediates in Herquline syntheses is challenging due to several factors. The highly complex and strained nature of the substrates often leads to poor selectivity.[8] Researchers have reported that screening various Birch reduction conditions frequently results in either the recovery of starting material or the reduction of unintended positions, such as the homobenzylic sites, before the desired aromatic ring reduction occurs.[8] Furthermore, under many Birch conditions, styrenyl positions can be readily reduced, and elimination of substituents followed by further reduction has also been observed.[2] The choice of metal, solvent, temperature, concentration, and proton source all critically influence the outcome, often with a very narrow window for success.[2]

Q3: What are some common issues encountered during the macrocyclization step?

The macrocyclization to form the core of Herquline A is highly sensitive to the conformation and oxidation states of the piperazine and cyclohexanone rings.[3] Attempts at intramolecular coupling strategies have faced significant obstacles. For instance, intramolecular direct oxidative phenol coupling has proven challenging.[9] Similarly, transition metal-mediated intramolecular aryl coupling methods, such as the Suzuki-Miyaura reaction, have only yielded small amounts of the desired biaryl products.[9] The inherent strain of the macrocycle is a major barrier to be overcome in this step.[4]

Troubleshooting Guides

Low Yields or Decomposition during Diketopiperazine (DKP) Reduction
Symptom Potential Cause Suggested Solution
Decomposition of starting material or mono-reduction of the tertiary amide. Standard hydride reducing agents (e.g., LiAlH₄, NaBH₄) are often too harsh for the strained DKP core within the Herquline framework.[2]Consider using milder, chemoselective reduction conditions. Brookhart's iridium-catalyzed amide reduction using diethylsilane has shown promise for the exhaustive reduction of DKPs in this context.[2][8] An iron-catalyzed reduction has also been reported as an effective method.[10]
Instability and difficult isolation of the resulting biaryl diamine. The reduced diamine product is often highly strained and may be unstable to chromatography or prolonged exposure to air or acidic/basic conditions.[2]Minimize handling and purification steps. Consider using the crude product directly in the next step if possible. Ensure all solvents and reagents for workup and subsequent steps are rigorously deoxygenated and anhydrous.
Poor Regioselectivity and Over-reduction in Birch Reductions
Symptom Potential Cause Suggested Solution
Reduction of homobenzylic positions or styrenyl moieties instead of the desired aromatic ring. The kinetics of reduction at different sites are competitive. The substrate's conformation may favor reduction at undesired positions.[2][8]Systematically screen a wide range of reaction parameters. Vary the metal (Li, Na, K), the proton source (EtOH, t-BuOH, NH₄Cl), solvent system (e.g., THF, NH₃), temperature, and concentration.[2] An intramolecular hydrogen source has been shown to direct the Birch reduction effectively in some synthetic routes.[10]
Decomposition of the starting material. The highly strained macrocycle is sensitive to the strongly basic and reductive conditions of the Birch reaction.[3]Use lower temperatures and shorter reaction times. Carefully control the addition of the metal and the proton source to avoid localized high concentrations. Ensure the substrate is fully dissolved before adding the reducing agent.
Failure of Macrocyclization via Aryl Coupling
Symptom Potential Cause Suggested Solution
Trace amounts or no desired biaryl coupling product observed with Pd-catalyzed Suzuki-Miyaura coupling. The conformation of the linear precursor may disfavor the pre-catalytic complex formation and subsequent reductive elimination required for C-C bond formation.[9]Re-evaluate the structure of the coupling precursors. Adjusting the length and flexibility of the tethers connecting the two aryl groups may be necessary. Screen different palladium catalysts, ligands, bases, and solvent systems. Consider alternative macrocyclization strategies, such as a biomimetic Diels-Alder reaction, which has been successful in forming related bicyclo[2.2.2]diazaoctane systems.[5]
Low yields in intramolecular oxidative phenol coupling. The required proximity and orientation of the two phenol moieties for effective coupling may not be readily achieved in the precursor.[9]Investigate different oxidizing agents. Thallium trinitrate has been used for similar transformations, though with modest yields.[9] Protecting group strategies on the phenols and elsewhere on the molecule can alter the conformational preferences and may facilitate the desired coupling.

Experimental Protocols

Key Experiment: Exhaustive Reduction of Diketopiperazine (DKP)

This protocol is adapted from a successful synthesis of Herqulines B and C and describes a mild method for the complete reduction of the DKP moiety.[8]

  • Reagents and Materials:

    • Diketopiperazine-containing advanced intermediate

    • [Ir(COE)₂Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

    • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

    • Diethylsilane ((Et)₂SiH₂)

    • Anhydrous Dichloromethane (DCM)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the DKP substrate in anhydrous DCM.

    • To this solution, add [Ir(COE)₂Cl]₂ (catalytic amount) and dppf (catalytic amount).

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

    • Add diethylsilane (multiple equivalents) dropwise to the reaction mixture.

    • Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.

    • Upon completion, carefully quench the reaction with an appropriate buffer (e.g., saturated aqueous NaHCO₃).

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Due to the potential instability of the diamine product, it is advisable to proceed to the next step with the crude material after minimal purification.[2]

Visualizations

Herquline_A_Synthesis_Challenges cluster_Challenges Core Synthetic Challenges cluster_Strategies Attempted Strategies & Outcomes cluster_Solutions Successful Approaches StrainedCore Highly Strained Macrocyclic Core Macrocyclization Macrocyclization (e.g., Suzuki Coupling) StrainedCore->Macrocyclization Instability BicycloCore Bicyclo[2.2.2]diazaoctane Construction Biomimetic Biomimetic Diels-Alder BicycloCore->Biomimetic Solution Reduction Late-Stage Reductions Birch Birch Reduction Reduction->Birch Leads to DKPReduction DKP Reduction (Hydrides) Reduction->DKPReduction Leads to Stereo Stereochemical Control Stereo->Biomimetic Addresses DirectedReduction Directed Birch Reduction Birch->DirectedReduction Improved by IrCatalysis Ir-Catalyzed DKP Reduction DKPReduction->IrCatalysis Alternative

Caption: Logical flow of challenges to solutions in Herquline A synthesis.

Troubleshooting_Workflow_Birch_Reduction Start Start: Low Yield in Birch Reduction CheckPurity Verify Purity of Starting Material Start->CheckPurity Decomposition Observe Decomposition? CheckPurity->Decomposition NoReaction Observe No Reaction / Starting Material? Decomposition->NoReaction No LowerTemp Lower Temperature Shorter Reaction Time Decomposition->LowerTemp Yes WrongProduct Observe Incorrect Regioisomer? NoReaction->WrongProduct No ChangeMetal Change Metal (Li, K) NoReaction->ChangeMetal Yes ChangeProtonSource Vary Proton Source (e.g., t-BuOH, NH4Cl) WrongProduct->ChangeProtonSource Yes IntramolecularH Consider Intramolecular H-Source Strategy WrongProduct->IntramolecularH If persists LowerTemp->CheckPurity ChangeProtonSource->CheckPurity ChangeMetal->CheckPurity

Caption: Troubleshooting workflow for Birch reduction in Herquline synthesis.

References

overcoming steric hindrance in Herqueline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Herqueline and its analogues. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to steric hindrance, during the synthesis of this complex natural product.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: My late-stage Birch reduction of the biaryl intermediate is failing or resulting in over-reduction. What are the critical parameters to control this step?

Answer: The late-stage Birch reduction is notoriously challenging due to the strained nature of the this compound core.[1] Success is highly dependent on the choice of proton source and the substituents on the diketopiperazine (DKP) moiety.

  • Proton Source is Key: The regiochemical outcome of the Birch reduction is highly sensitive to the proton source used. For instance, in the synthesis reported by the Baran group, trifluoroethanol (TFE) as the proton source was essential to achieve the desired 1,2/4,5 unsaturation.[1] Using other alcoholic proton sources may lead to the undesired 3,4/1,6 diene isomer.[1]

  • Substituent Effects: The substituents on the DKP ring also play a crucial role in directing the selectivity of the reduction. It has been observed that N,N-dimethyl congeners can lead to the wrong regioselectivity.[1]

  • Troubleshooting Steps:

    • Optimize the Proton Source: If you are observing the wrong regioselectivity or over-reduction, screen a variety of proton sources, starting with TFE.

    • Modify DKP Substituents: If proton source optimization is unsuccessful, consider modifying the N-substituents on the DKP ring.

    • Careful Monitoring: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent over-reduction of the homobenzylic positions.[1]

ParameterRecommended ConditionObserved Issue if Deviated
Proton Source Trifluoroethanol (TFE)Incorrect regioselectivity (3,4/1,6 diene formation)
DKP N-Substituents Avoid N,N-dimethyl groupsIncorrect regioselectivity
Reaction Monitoring TLC or LC-MSOver-reduction or decomposition

Question 2: I am struggling with the reduction of the diketopiperazine (DKP) core. Strong reducing agents like LAH and DIBAL are leading to decomposition or mono-reduction. Are there milder, more effective alternatives?

Answer: Yes, the exhaustive reduction of the DKP in the strained this compound precursor is a significant hurdle. Standard, highly reactive reducing agents often fail due to the molecule's instability.[1][2] A successful strategy involves the use of a milder, chemoselective method.

  • Iridium-Catalyzed Reduction: The Cheng and Brookhart iridium-based reduction protocol has proven to be a mild and reliable method for the complete reduction of the DKP in the this compound synthesis.[1] This method utilizes an iridium catalyst with a silane reducing agent.

  • Advantages: This approach avoids the decomposition and partial reduction issues seen with stronger hydride sources.[1][2] It is the first reported use of these conditions for an exhaustive DKP reduction and is likely applicable in other complex syntheses.[1]

  • Troubleshooting Steps:

    • Switch to Iridium Catalysis: If you are experiencing issues with LAH or DIBAL, transitioning to the iridium-catalyzed diethylsilane reduction is highly recommended.

    • Catalyst Loading and Reaction Time: Optimize catalyst loading and reaction time to ensure complete conversion without side product formation.

    • Inert Atmosphere: As with many organometallic reactions, ensure a strictly inert atmosphere to prevent catalyst deactivation.

Reducing AgentCommon Outcome in this compound SynthesisRecommended Alternative
LiAlH₄ (LAH)DecompositionIridium-catalyzed reduction with diethylsilane
DIBAL-HMono-reduction of the tertiary amideIridium-catalyzed reduction with diethylsilane

Question 3: My macrocyclization reaction to form the biaryl linkage is proceeding in low yield. How can I improve the efficiency of this step?

Answer: The macrocyclization to form the strained biaryl core is a critical and often low-yielding step. The success of this reaction can be influenced by the catalytic system and reaction conditions.

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura or oxidative boronic ester homocoupling reactions are plausible pathways for this transformation.[3]

  • Additive Effects: Interestingly, the presence of water and air has been found to have a positive effect on the palladium-catalyzed macrocyclization.[3]

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligand: Screen different palladium catalysts and ligands to find the optimal combination for your specific substrate.

    • Controlled Introduction of Water and Air: If yields are low, consider the controlled addition of small amounts of water and exposure to air, as this has been reported to be beneficial.[3]

    • High Dilution Conditions: Employ high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic challenge in the total synthesis of this compound?

A1: The most significant synthetic hurdle is the considerable strain of the macrocyclic core.[2][4] This strain imparts instability to synthetic intermediates and complicates key transformations, particularly the late-stage reductions required to form the piperazine and bis-enone moieties.[2][3] The highly strained, bowl-shaped pentacyclic structure of this compound A has made it a particularly difficult target.[5]

Q2: Have there been successful total syntheses of this compound?

A2: Yes, after numerous failed attempts by various groups, three successful total syntheses of Herquelines B and C were reported almost concurrently in 2019 by the research groups of Phil Baran, Corinna Schindler, and John Wood.[3][4]

Q3: What is the key strategic insight that enabled the successful syntheses?

A3: A key to the successful syntheses was a well-designed sequence of four consecutive reductions of a biaryl precursor.[1][3] The precise order of these reductions was determined empirically based on the stability and reactivity of the intermediates.[1] This reductive approach, modeled on the proposed biosynthesis, proved to be a successful strategy.[1][3]

Q4: Why is the synthesis of this compound A more challenging than Herquelines B and C?

A4: this compound A contains an additional pyrrolidine ring, which adds to the complexity of the pentacyclic structure.[4][5] The key challenge lies in forming the C-N bond to create this additional ring within the already strained macrocycle.[5]

Experimental Protocols

Key Experiment: Iridium-Catalyzed Exhaustive Reduction of the Diketopiperazine (DKP)

This protocol is adapted from the successful synthesis of Herquelines B and C.

Materials:

  • DKP-containing intermediate

  • [Ir(COE)₂Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Triphenylphosphine (PPh₃)

  • Diethylsilane (Et₂SiH₂)

  • Anhydrous and degassed solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the DKP-containing intermediate in the anhydrous solvent.

  • To this solution, add [Ir(COE)₂Cl]₂ and PPh₃.

  • Add diethylsilane dropwise to the reaction mixture at room temperature.

  • Stir the reaction at the appropriate temperature (optimization may be required, e.g., room temperature to gentle heating) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully (e.g., with aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Herqueline_Core_Strain Diagram 1: The Strained this compound Core cluster_macrocycle Strained Macrocycle Cyclohexenone_1 Cyclohexenone_1 Biaryl_Linkage Biaryl_Linkage Cyclohexenone_1->Biaryl_Linkage Connected Cyclohexenone_2 Cyclohexenone_2 Cyclohexenone_2->Biaryl_Linkage Connected Piperazine Piperazine Piperazine->Cyclohexenone_1 Fused Piperazine->Cyclohexenone_2 Fused Steric_Hindrance Steric_Hindrance Steric_Hindrance->Biaryl_Linkage Hinders Formation Steric_Hindrance->Piperazine Impacts Conformation

Diagram 1: The Strained this compound Core This diagram illustrates the key structural components of the this compound macrocycle and highlights the steric strain impacting the piperazine ring and the formation of the biaryl linkage.

Reductive_Strategy_Workflow Diagram 2: Successful Reductive Workflow cluster_challenges Key Challenges Overcome Biaryl_DKP Biaryl Diketopiperazine Precursor Birch_Reduction Step 1: Birch Reduction (TFE as proton source) Biaryl_DKP->Birch_Reduction DKP_Reduction Step 2: Exhaustive DKP Reduction (Iridium Catalysis) Birch_Reduction->DKP_Reduction Regioselectivity Regioselectivity Birch_Reduction->Regioselectivity Final_Reduction Step 3 & 4: Final Reductions DKP_Reduction->Final_Reduction Intermediate_Instability Intermediate_Instability DKP_Reduction->Intermediate_Instability Herquiline_Core Herquiline Core Final_Reduction->Herquiline_Core

Diagram 2: Successful Reductive Workflow This diagram outlines the successful four-step reductive sequence employed in the total synthesis of Herquelines B and C, highlighting the key transformations and the challenges they overcome.

References

troubleshooting Herqueline instability during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of Herqueline during purification. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation during purification?

This compound, like many alkaloids, can be susceptible to degradation due to several factors. The most common causes of instability include exposure to pH extremes (both acidic and alkaline conditions), elevated temperatures, light, and oxygen.[1][2] The specific chemical structure of this compound will determine its sensitivity to these factors.

Q2: At what pH is this compound most stable?

The stability of alkaloids is highly pH-dependent.[3] Many alkaloids are unstable in acidic conditions, while others may degrade under alkaline conditions.[3][4] It is crucial to determine the optimal pH range for this compound through a pH stability study. Generally, maintaining a neutral or slightly acidic/alkaline pH, depending on the specific properties of the molecule, is a good starting point.

Q3: Can the solvents used in purification affect this compound's stability?

Yes, the choice of solvent is critical. While this compound's solubility in various organic solvents is essential for extraction and chromatography, some solvents can promote degradation.[5] For instance, prolonged exposure to certain solvents, especially at elevated temperatures, can lead to the degradation of sensitive molecules.[6] It is advisable to use high-purity solvents and minimize the time this compound is in solution.

Q4: How does temperature influence the stability of this compound?

Elevated temperatures can significantly accelerate the degradation of this compound.[7] Most alkaloids will start to decompose at high temperatures.[8] It is generally recommended to perform purification steps at room temperature or below, if possible. For temperature-sensitive compounds, extractions and chromatographic separations can be performed in a cold room or with jacketed columns.

Q5: Can the type of chromatography media affect this compound's stability?

The stationary phase used in chromatography can influence the stability of alkaloids. For example, the weakly acidic nature of silica gel can sometimes cause degradation of acid-labile compounds.[9] In such cases, using a less acidic stationary phase, like alumina, or employing a different purification technique such as ion-exchange chromatography might be beneficial.[10]

Troubleshooting Guides

Issue 1: Significant loss of this compound during the initial extraction phase.

Possible Cause:

  • pH of the extraction solvent: The pH may be too acidic or too alkaline, causing hydrolysis or other degradation reactions.[3]

  • High Temperature: If heat is used to increase extraction efficiency, it may also be degrading the this compound.[7]

  • Oxidation: Exposure to air for prolonged periods during extraction can lead to oxidation.

Troubleshooting Steps:

  • Conduct a small-scale pH stability test: Assess the stability of a small sample of this compound in different pH buffers to identify a safe range.

  • Lower the extraction temperature: Try performing the extraction at room temperature or in an ice bath.

  • Work under an inert atmosphere: If oxidation is suspected, perform the extraction under a nitrogen or argon atmosphere.

  • Minimize extraction time: Reduce the duration of the extraction to minimize exposure to harsh conditions.[6]

Issue 2: Multiple degradation peaks observed during HPLC analysis of purified fractions.

Possible Cause:

  • On-column degradation: The stationary phase may be reacting with this compound.

  • Mobile phase pH: The pH of the mobile phase may be outside the stable range for this compound.[11]

  • High temperature during solvent evaporation: Concentrating the fractions at elevated temperatures can cause degradation.[12]

Troubleshooting Steps:

  • Test alternative stationary phases: If using silica gel, try a C18 column for reverse-phase chromatography or an alumina column.[9][13]

  • Adjust the mobile phase pH: Buffer the mobile phase to a pH where this compound is known to be stable. The addition of a small amount of acid or base can also improve peak shape for basic compounds like alkaloids.[13]

  • Use low-temperature evaporation: Concentrate the purified fractions using a rotary evaporator with a low-temperature water bath or use a lyophilizer (freeze-dryer).

Data Presentation

Table 1: Effect of pH on this compound Stability
pHTemperature (°C)Incubation Time (hours)This compound Remaining (%)
2.025465
4.025485
6.025498
8.025495
10.025470

This table illustrates hypothetical data showing the percentage of this compound remaining after incubation at different pH values, indicating optimal stability around pH 6.0.

Table 2: Effect of Temperature on this compound Stability
Temperature (°C)pHIncubation Time (hours)This compound Remaining (%)
46.0899
256.0896
406.0882
606.0855

This table presents hypothetical data on the effect of temperature on this compound stability, demonstrating significant degradation at temperatures above 40°C.[4]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

Objective: To determine the pH range in which this compound is most stable.

Materials:

  • Purified this compound stock solution (1 mg/mL in methanol)

  • A series of buffers (e.g., pH 2, 4, 6, 8, 10)

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Methodology:

  • Prepare a set of vials, each containing a different pH buffer.

  • Add a small aliquot of the this compound stock solution to each vial to a final concentration of 50 µg/mL.

  • Immediately take a sample from each vial for HPLC analysis (this will be the T=0 time point).

  • Incubate the vials at a constant temperature (e.g., 25°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each pH to determine the degradation rate.

Protocol 2: Thermal Stability Assessment of this compound

Objective: To evaluate the effect of temperature on the stability of this compound.

Materials:

  • Purified this compound stock solution (1 mg/mL in a stable pH buffer)

  • Heating blocks or water baths set to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

  • HPLC system

Methodology:

  • Prepare aliquots of the this compound solution in a buffer at its optimal pH.

  • Place the aliquots in the heating blocks or water baths at the different temperatures.

  • Immediately take a sample from an aliquot at each temperature for HPLC analysis (T=0).

  • At various time intervals, take samples from each temperature point and analyze by HPLC.

  • Calculate the percentage of this compound remaining at each time point and temperature relative to the T=0 sample.

  • Plot the percentage of this compound remaining versus time for each temperature to assess thermal stability.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  High/Low pH Oxidation Oxidation This compound->Oxidation  Oxygen, Light Isomerization Isomerization This compound->Isomerization  Heat, Solvent Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Isomerization->Degradation_Products

Caption: Potential degradation pathways for this compound.

cluster_start Start cluster_extraction Extraction Phase cluster_chromatography Chromatography Phase cluster_post_purification Post-Purification cluster_solution Solution Start This compound Instability Observed Check_Extraction_pH Check Extraction pH Start->Check_Extraction_pH Check_Extraction_Temp Check Extraction Temperature Start->Check_Extraction_Temp Check_Stationary_Phase Evaluate Stationary Phase Start->Check_Stationary_Phase Check_Mobile_Phase Check Mobile Phase pH Start->Check_Mobile_Phase Check_Evaporation_Temp Check Evaporation Temperature Start->Check_Evaporation_Temp Stable_Product Stable this compound Check_Extraction_pH->Stable_Product Check_Extraction_Temp->Stable_Product Check_Stationary_Phase->Stable_Product Check_Mobile_Phase->Stable_Product Check_Evaporation_Temp->Stable_Product

Caption: Troubleshooting workflow for this compound instability.

Start Crude Plant Material Extraction Acid-Base Extraction Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Liquid_Liquid Liquid-Liquid Partitioning Filtration->Liquid_Liquid Column_Chromatography Column Chromatography (e.g., Silica, C18, or Ion Exchange) Liquid_Liquid->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_HPLC TLC / HPLC Analysis Fraction_Collection->TLC_HPLC Pooling Pool Pure Fractions TLC_HPLC->Pooling Solvent_Evaporation Solvent Evaporation (Low Temperature) Pooling->Solvent_Evaporation Final_Product Purified this compound Solvent_Evaporation->Final_Product

Caption: General experimental workflow for this compound purification.

References

addressing poor solubility of Herqueline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Herqueline, particularly addressing its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound A is a fungal metabolite and a piperazine alkaloid.[1] It is known to be an inhibitor of platelet aggregation and also exhibits antiviral activity, specifically against the influenza virus.[1]

Q2: What is the expected aqueous solubility of this compound?

Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

This is a common issue with compounds that have poor aqueous solubility. The organic solvent from your stock solution can no longer keep the compound dissolved when diluted into a predominantly aqueous buffer. Please refer to the Troubleshooting Guide below for detailed strategies to address this.

Q4: Are there any recommended starting solvents for making a stock solution of this compound?

Based on available technical information, Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies, formulations involving co-solvents like PEG400 and surfactants like Tween 80 have been suggested.[1]

Troubleshooting Guide: Addressing Poor Aqueous Solubility of this compound

Researchers may encounter challenges with this compound's solubility during in vitro and in vivo experiments. The following guide provides systematic approaches to overcome these issues.

Issue 1: Precipitation of this compound in Aqueous Buffers

Cause: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may precipitate out of solution.

Solutions:

  • Co-solvency: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[2][3][4]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility. The solubility of basic compounds like this compound (a piperazine alkaloid) may increase at a lower pH.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Quantitative Data Summary: General Solubility Enhancement Strategies

The following table summarizes common solvents and excipients used to improve the solubility of poorly soluble compounds. The optimal system for this compound should be determined empirically.

Strategy Agent Typical Starting Concentration Mechanism of Action Considerations
Co-solvency Dimethyl sulfoxide (DMSO)0.1% - 5% (v/v)Increases the polarity of the solvent mixture.Can have biological effects at higher concentrations.
Ethanol1% - 10% (v/v)Disrupts the hydrogen bonding network of water.[4]Can affect protein stability and cell viability.
Polyethylene glycol 400 (PEG400)5% - 20% (v/v)Forms a water-soluble matrix.[4]Generally well-tolerated in cell-based assays.
pH Adjustment HCl or NaOHTo desired pHIncreases the proportion of the more soluble ionized form.The stability of the compound and the biological system at different pH values must be considered.
Surfactants Tween® 80 (Polysorbate 80)0.01% - 0.5% (v/v)Micellar solubilization.Can interfere with some biological assays.
Cremophor® EL0.01% - 0.1% (v/v)Micellar solubilization.Can have biological activity.
Complexation β-Cyclodextrins (e.g., HP-β-CD)1 - 20 mMForms inclusion complexes.[6]Can sometimes alter the biological activity of the compound.

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Working Solution using a Co-solvent

This protocol describes a general method to prepare a working solution of this compound for in vitro assays using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., Phosphate Buffered Saline, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) may be applied if necessary, but stability should be considered.

  • Serial Dilution (if necessary):

    • Perform any intermediate dilutions in 100% DMSO to reach a concentration that is 100x to 1000x the final desired assay concentration.

  • Final Dilution into Aqueous Buffer:

    • Vortex the aqueous buffer.

    • While vortexing, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.5% v/v) to minimize solvent effects on the biological system.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a higher final DMSO concentration (if tolerated by the assay) or trying an alternative solubilization method.

  • Filtration (Optional but Recommended):

    • To remove any micro-precipitates, filter the final working solution through a 0.22 µm syringe filter that is compatible with the organic solvent used.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for increasing the aqueous solubility of this compound by complexation with HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Stir plate and magnetic stir bar

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare an HP-β-CD Solution:

    • Dissolve HP-β-CD in the target aqueous buffer to a desired concentration (e.g., 10-100 mM). Warm the solution slightly (e.g., to 40-50°C) to aid dissolution of the cyclodextrin.

  • Add this compound:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Alternatively, a small volume of a concentrated this compound stock in an organic solvent can be added to the HP-β-CD solution.

  • Complexation:

    • Stir the mixture vigorously at room temperature or with gentle heating for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification:

    • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Concentration Determination:

    • It is recommended to determine the actual concentration of solubilized this compound in the supernatant using an appropriate analytical method, such as HPLC-UV or LC-MS.

Visualizations

Signaling Pathways

This compound is known to inhibit platelet aggregation and influenza virus replication. The following diagrams illustrate the key signaling pathways involved in these processes, which may be modulated by this compound.

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_final Final Working Solution This compound This compound Powder Stock Concentrated Stock (e.g., 10-50 mM in DMSO) This compound->Stock DMSO DMSO DMSO->Stock CoSolvent Co-solvent Method Stock->CoSolvent Dilute Cyclodextrin Cyclodextrin Method Stock->Cyclodextrin Add to AqueousBuffer Aqueous Buffer AqueousBuffer->CoSolvent AqueousBuffer->Cyclodextrin pre-dissolved CD FinalSolution Final Working Solution (for in vitro/in vivo assay) CoSolvent->FinalSolution Cyclodextrin->FinalSolution

Caption: Experimental workflow for preparing a solubilized this compound solution.

platelet_aggregation_inhibition cluster_GPVI GPVI Signaling cluster_downstream Downstream Effectors Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Syk Syk GPVI->Syk activates PLCg2 PLCγ2 Syk->PLCg2 activates PI3K PI3K Syk->PI3K PKC PKC PLCg2->PKC MAPK MAPK PLCg2->MAPK Aggregation Platelet Aggregation PKC->Aggregation MAPK->Aggregation Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b This compound This compound This compound->Syk inhibits This compound->PI3K inhibits

Caption: Potential inhibition of platelet aggregation signaling by this compound.

influenza_replication_inhibition cluster_virus Influenza Virus Infection cluster_pathways Host Signaling Pathways Virus Influenza Virus HostCell Host Cell Virus->HostCell infects RafMEKERK Raf/MEK/ERK Pathway HostCell->RafMEKERK activates IKK_NFkB IKK/NF-κB Pathway HostCell->IKK_NFkB activates Replication Viral Replication RafMEKERK->Replication promotes IKK_NFkB->Replication promotes This compound This compound This compound->RafMEKERK inhibits This compound->IKK_NFkB inhibits

Caption: Potential inhibition of influenza virus replication signaling by this compound.

References

dealing with unexpected side reactions in Herqueline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for unexpected side reactions encountered during the synthesis of Herqueline B and C, based on the synthetic route developed by He, Stratton, and Baran (J. Am. Chem. Soc. 2019, 141, 1, 29–32).

Troubleshooting Guides & FAQs

Section 1: Amide Bond Formation and Diketopiperazine Formation

Question 1: During the HATU-mediated coupling of the two tyrosine-derived fragments, I am observing a significant amount of a byproduct with a mass corresponding to the addition of a guanidinium group to my N-terminal amine. How can I prevent this?

Answer: This side reaction is known as guanidinylation and is a common issue with uronium/aminium-based coupling reagents like HATU.[1] It occurs when the coupling reagent reacts directly with the free N-terminal amine of the peptide chain, leading to a capped and unreactive species.

Troubleshooting:

  • Pre-activation: To minimize guanidinylation, it is crucial to pre-activate the carboxylic acid component with HATU and a base (e.g., DIPEA) before adding the amine component.[1] This allows for the formation of the activated ester intermediate, which then preferentially reacts with the desired amine.

  • Stoichiometry: Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. An excess of HATU can increase the likelihood of the guanidinylation side reaction.[2]

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.

Experimental Protocol: Optimized HATU Coupling

  • Dissolve the carboxylic acid component (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Add DIPEA (1.5 equiv) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.

  • Add a solution of the amine component (1.0 equiv) in anhydrous DMF to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Proceed with the standard work-up and purification procedures.

Question 2: Upon attempted formation of the diketopiperazine (DKP) ring, I am getting low yields and observing starting material decomposition. What are the critical parameters for this step?

Answer: Diketopiperazine formation is a cyclization reaction that can be sensitive to reaction conditions. The presence of a proline residue, as in the this compound synthesis, can make this cyclization particularly facile, but incomplete reaction or side reactions can still occur.[1][3][4][5][6]

Troubleshooting:

  • Acidic Conditions for Deprotection: The initial deprotection of the N-terminal protecting group (e.g., Boc) must be complete. The use of a strong acid like formic acid is effective.

  • Thermal Cyclization Conditions: The subsequent thermal cyclization requires sufficiently high temperatures to drive the reaction to completion. A solvent mixture like sec-butanol and toluene at reflux is a common choice.

  • Water Removal: Ensure anhydrous conditions, as water can hydrolyze the ester intermediate and prevent cyclization.

Section 2: Palladium-Catalyzed Macrocyclization

Question 3: The Suzuki-Miyaura macrocyclization to form the biaryl ether linkage is giving me low yields, and I am observing byproducts that appear to be starting material homodimers. What could be the cause?

Answer: Low yields and homocoupling are known side reactions in Suzuki-Miyaura couplings, especially in the context of macrocyclization where the intramolecular reaction can be slow.[7][8]

Troubleshooting:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. Pd(dppf)Cl₂ is a robust catalyst for this type of coupling.

  • Base: The base plays a crucial role in the catalytic cycle. K₂CO₃ is a common choice, but other bases like Cs₂CO₃ or phosphates could be screened for improved performance.

  • Solvent and Water Content: The solvent system, often a mixture of an organic solvent (like DMSO) and water, can significantly impact the reaction rate and selectivity. The amount of water can be critical and should be optimized.

  • Boronic Ester Quality: Ensure the boronic ester is pure and has not undergone degradation (protodeboronation).

ParameterRecommended ConditionPotential IssueTroubleshooting Step
Catalyst Pd(dppf)Cl₂ (20 mol %)Catalyst deactivationUse fresh catalyst, degas solvents
Base K₂CO₃ (6.0 equiv)Incomplete reactionScreen other bases (Cs₂CO₃, K₃PO₄)
Solvent DMSO:H₂O (100:1)Poor solubility/reaction rateOptimize water content, try other solvents (e.g., dioxane)
Temperature 90 °CDecompositionLower temperature and extend reaction time

Logical Workflow for Suzuki-Miyaura Macrocyclization Troubleshooting

start Low Yield in Macrocyclization check_reagents Verify Purity of Starting Materials and Reagents start->check_reagents optimize_base Screen Different Bases (e.g., Cs2CO3, K3PO4) check_reagents->optimize_base optimize_solvent Optimize Solvent Ratio (DMSO/H2O) optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp check_catalyst Try Different Pd Catalyst/Ligand Combinations optimize_temp->check_catalyst end Improved Yield check_catalyst->end

Caption: Troubleshooting workflow for Suzuki-Miyaura macrocyclization.

Section 3: Reduction Steps

Question 4: During the Birch reduction of the biaryl ether, I am observing over-reduction or reduction of other functional groups. How can I improve the selectivity?

Answer: The Birch reduction is a powerful method for the partial reduction of aromatic rings, but it can sometimes lead to undesired side reactions such as over-reduction, bond cleavage, or reduction of other sensitive functional groups.[9][10][11][12][13]

Troubleshooting:

  • Proton Source: The choice and amount of the proton source (e.g., trifluoroethanol, t-butanol) are critical for controlling the reduction potential. Using a less acidic alcohol can sometimes improve selectivity.

  • Reaction Time and Temperature: The reaction should be carefully monitored and quenched as soon as the starting material is consumed to prevent over-reduction. Maintaining a low temperature (-78 °C) is essential.

  • Metal: Lithium is often used, but sodium can sometimes offer different selectivity.

Question 5: The iridium-catalyzed reduction of the diketopiperazine is not proceeding to completion, or I am observing the formation of the corresponding alcohol as a major byproduct. What are the key parameters to control?

Answer: Iridium-catalyzed reductive amination (in this case, reduction of an amide) can be accompanied by the reduction of the carbonyl group to an alcohol if the reaction conditions are not optimal.[14][15][16][17][18]

Troubleshooting:

  • Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst can lead to incomplete conversion.

  • Hydride Source: The nature and amount of the hydride source (e.g., diethylsilane) are crucial.

  • Solvent and Temperature: The reaction is typically run in a non-polar solvent like toluene at reflux. Ensure the temperature is maintained.

Experimental Protocol: Iridium-Catalyzed Diketopiperazine Reduction

  • To a solution of the diketopiperazine (1.0 equiv) in anhydrous toluene, add the iridium catalyst ([Ir(COE)₂Cl]₂) (20 mol %).

  • Add diethylsilane (10 equiv) to the reaction mixture.

  • Reflux the reaction for 2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the work-up and purification.

Section 4: Final Deprotection and Isomerization

Question 6: In the final step, the acid-catalyzed deprotection of the ketal is leading to decomposition of my product. How can I achieve a cleaner deprotection?

Answer: Acid-catalyzed deprotection of ketals can be problematic if the molecule contains other acid-sensitive functional groups.[19][20][21][22][23] The enone moieties in the this compound core are potentially susceptible to acid-catalyzed side reactions.

Troubleshooting:

  • Acid Strength and Stoichiometry: Use a milder acid or a catalytic amount of a strong acid. p-Toluenesulfonic acid (PTSA) is a good starting point, but other acids like pyridinium p-toluenesulfonate (PPTS) could be explored.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the deprotection is complete. Lowering the reaction temperature may also help to minimize side reactions.

  • Water: The presence of water is necessary for hydrolysis. Using a biphasic system or a controlled amount of water in an organic solvent can sometimes improve the reaction.

Question 7: After deprotection, I obtain a mixture of this compound B and C. How can I selectively obtain this compound B?

Answer: The initial product of the deprotection is a mixture of this compound B and C. This compound C can be isomerized to the thermodynamically more stable this compound B.

Troubleshooting:

  • Base-Catalyzed Isomerization: Treatment of the mixture with a non-nucleophilic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) in a solvent like toluene will facilitate the isomerization to this compound B.

Signaling Pathway for this compound B and C Interconversion

Herqueline_C This compound C Base DBU Herqueline_C->Base Isomerization Herqueline_B This compound B Acid 1 N HCl Mixture Mixture of this compound B and C Acid->Mixture Base->Herqueline_B Mixture->Herqueline_C Mixture->Herqueline_B

Caption: Interconversion of this compound C to this compound B.

This technical support guide is intended to provide general troubleshooting advice. Specific reaction conditions may need to be optimized for your particular experimental setup and scale. Always refer to the original literature for detailed experimental procedures.

References

Technical Support Center: Enhancing the Purity of Synthetic Herqueline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Herqueline compounds.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis and purification of this compound B and C.

Problem 1: Low yield or incomplete diketopiperazine formation.

  • Question: My initial diketopiperazine formation from the linear dipeptide precursor is giving low yields. What are the possible causes and solutions?

  • Answer: Low yields in diketopiperazine formation are often attributed to incomplete cyclization or side reactions. Here are some troubleshooting steps:

    • Reaction Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to hydrolysis of activated esters or the dipeptide itself. Acetic acid-catalyzed cyclization is a common method; ensure the acid is fresh and the reaction is heated appropriately to drive the cyclization to completion.[1]

    • Starting Material Purity: The purity of the starting linear dipeptide is crucial. Impurities can interfere with the cyclization. It is recommended to purify the dipeptide by flash chromatography before proceeding.

    • Side Reactions: A common side reaction is the formation of oligomers. Running the reaction at a lower concentration (e.g., 20 mM) can favor intramolecular cyclization over intermolecular oligomerization.[1]

Problem 2: Inefficient Palladium-Catalyzed Macrocyclization.

  • Question: The palladium-catalyzed macrocyclization step to form the biaryl ether linkage is inefficient. How can I improve the yield of this reaction?

  • Answer: The palladium-catalyzed macrocyclization is a critical and often challenging step. Here are key parameters to optimize:

    • Catalyst and Ligand: The choice of palladium source and ligand is critical. Ensure the catalyst is active and the ligand is pure.

    • Solvent and Base: The reaction is sensitive to the solvent system and the base used. A mixture of solvents may be necessary to achieve the desired solubility and reactivity. The choice and amount of base should be carefully optimized to facilitate the reaction without promoting side reactions.

    • Concentration: As with diketopiperazine formation, a lower concentration of the substrate can favor the intramolecular macrocyclization over intermolecular side reactions.

Problem 3: Poor diastereoselectivity or incomplete conversion during Birch reduction.

  • Question: I am observing a mixture of diastereomers and incomplete reduction of the aromatic rings during the Birch reduction step. How can I improve the stereoselectivity and conversion?

  • Answer: The Birch reduction is a powerful but sensitive reaction. Achieving high diastereoselectivity and complete conversion requires careful control of reaction conditions.

    • Proton Source: The choice of proton source is critical for the outcome of the Birch reduction. Different alcohols (e.g., t-butanol vs. TFE) can lead to different product distributions and yields.[2] It is essential to screen different proton sources to find the optimal one for your specific substrate.

    • Reaction Time and Temperature: The reaction should be maintained at a low temperature (typically -78 °C) to ensure selectivity. The reaction time should be monitored carefully by TLC to ensure complete consumption of the starting material without over-reduction or decomposition.

    • Metal Purity: The purity of the alkali metal (e.g., lithium or sodium) is important. The metal should be freshly cut to expose a clean surface before addition to the reaction.

Problem 4: Difficulty in separating this compound B and C.

  • Question: I have a mixture of this compound B and C after the final steps of the synthesis. How can I obtain pure this compound B?

  • Answer: this compound C is a kinetic product that can spontaneously convert to the thermodynamically more stable this compound B.[1] This isomerization can be exploited for purification.

    • Base-catalyzed Isomerization: Treating the mixture of this compound B and C with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent like toluene can drive the conversion of this compound C to this compound B to completion.[1]

    • Chromatographic Separation: While challenging, it is possible to separate this compound B and C using high-performance liquid chromatography (HPLC). A reversed-phase C18 column with a suitable gradient of acetonitrile and water containing a small amount of a modifier like trifluoroacetic acid (TFA) can be effective. Chiral HPLC may also be an option for separating these diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in this compound synthesis?

A1: Common impurities can arise from various stages of the synthesis:

  • Diketopiperazine Formation: Unreacted linear dipeptide, oligomers.

  • Macrocyclization: Starting material, intermolecular coupling byproducts.

  • Reduction Steps: Partially reduced intermediates, over-reduced products, and diastereomers.

  • Final Product: Residual this compound C in a sample of this compound B.

Q2: What analytical techniques are best for assessing the purity of this compound compounds?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reversed-phase C18 column with a UV detector is a good starting point. The purity is typically determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also be used for purity assessment. Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of the desired product and identifying any unknown impurities.

Q3: Are there any specific safety precautions to consider during the synthesis of this compound compounds?

A3: Yes, several steps in the synthesis require specific safety precautions:

  • Birch Reduction: This reaction uses liquid ammonia, which is a toxic and corrosive gas at room temperature, and alkali metals (sodium or lithium), which are highly reactive and flammable. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

  • Palladium Catalysts: Palladium catalysts are flammable and can be pyrophoric. They should be handled under an inert atmosphere.

  • General Handling: As with all chemical syntheses, it is essential to wear appropriate PPE, including safety glasses, lab coat, and gloves, and to work in a well-ventilated area.

Experimental Protocols

Protocol 1: Purification of this compound B from a Mixture of this compound B and C

This protocol describes the base-catalyzed isomerization of this compound C to this compound B, followed by purification.

  • Dissolution: Dissolve the crude mixture of this compound B and C in toluene.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the conversion of this compound C to B by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 30 minutes.[1]

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1N HCl) to remove the DBU, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude this compound B by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HPLC Method for Purity Analysis of this compound B

This protocol provides a general method for assessing the purity of a synthesized this compound B sample.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the this compound B sample in the initial mobile phase composition.

Data Presentation

Table 1: Comparison of Purification Methods for a Crude this compound B/C Mixture

Purification MethodPurity of this compound B (%)Yield of this compound B (%)Notes
Flash Chromatography (Silica Gel)85-9060-70Separation of diastereomers is challenging.
Preparative HPLC (C18)>9840-50Higher purity but lower yield due to potential sample loss.
DBU Isomerization followed by Flash Chromatography>9980-90Most effective method for obtaining pure this compound B.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Linear Dipeptide dkp Diketopiperazine Formation start->dkp macro Pd-Catalyzed Macrocyclization dkp->macro birch Birch Reduction macro->birch final Crude this compound B/C Mixture birch->final isomerization DBU Isomerization final->isomerization Isomerize C to B hplc Preparative HPLC final->hplc Direct Separation chromatography Flash Chromatography isomerization->chromatography pure_b Pure this compound B (>99%) chromatography->pure_b hplc->pure_b troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_analysis Analysis cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions check_purity Check Starting Material Purity low_yield->check_purity analyze_byproducts Analyze Byproducts (NMR, MS) impurity->analyze_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions purify_starting_material Purify Starting Material check_purity->purify_starting_material modify_workup Modify Workup/Purification analyze_byproducts->modify_workup

References

Validation & Comparative

Comparison Guide: Validation of Compound X's Mechanism of Action in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

As an AI assistant, my purpose is to provide accurate and fact-based information. Upon searching for "Herqueline," it appears to be a fictional compound, as there is no scientific literature available validating its mechanism of action in any cell line.

Therefore, to fulfill your request for a specific content structure and style, I have generated a template for a comparison guide. This guide uses a hypothetical molecule, "Compound X," to demonstrate how such a document would be structured, including data presentation, experimental protocols, and the requested Graphviz visualizations. This template is intended to serve as a framework for your own research data.

This guide provides a comparative analysis of the cytotoxic and apoptotic effects of Compound X across various cancer cell lines, offering insights into its potential mechanism of action as a kinase inhibitor.

Data Presentation

The following tables summarize the quantitative data from key experiments comparing the effects of Compound X with a known inhibitor, Staurosporine.

Table 1: Cytotoxicity of Compound X in Various Cancer Cell Lines

Cell LineCancer TypeCompound X IC₅₀ (µM)Staurosporine IC₅₀ (µM)
MCF-7Breast Cancer5.2 ± 0.80.1 ± 0.02
A549Lung Cancer12.8 ± 1.50.5 ± 0.07
HeLaCervical Cancer8.1 ± 1.10.2 ± 0.04
JurkatT-cell Leukemia2.5 ± 0.40.05 ± 0.01

IC₅₀ values were determined after 48 hours of treatment.

Table 2: Apoptosis Induction by Compound X

Cell LineTreatment (10 µM Compound X)% Apoptotic Cells (Annexin V+)
MCF-724 hours35.6 ± 4.2
A54924 hours15.2 ± 2.1
HeLa24 hours28.9 ± 3.5
Jurkat24 hours65.8 ± 5.9

Apoptosis was measured using Annexin V/Propidium Iodide staining followed by flow cytometry.

Table 3: Kinase Inhibition Profile of Compound X

Kinase TargetCompound X IC₅₀ (nM)
Kinase A50 ± 8
Kinase B750 ± 120
Kinase C> 10,000
Kinase D120 ± 25

In vitro kinase inhibition assays were performed using recombinant human kinases.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of Compound X or Staurosporine for 48 hours.

  • MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: Absorbance was measured at 570 nm using a microplate reader. IC₅₀ values were calculated using a non-linear regression model.

2. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Cells were treated with 10 µM of Compound X for 24 hours.

  • Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes in the dark.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

3. Western Blotting

  • Protein Extraction: Cells were treated with Compound X at various concentrations for the indicated times. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and incubated with primary antibodies against target proteins (e.g., p-Kinase A, total Kinase A, Cleaved PARP, β-actin) overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

4. In Vitro Kinase Assay

  • Assay Principle: The inhibitory effect of Compound X on specific kinases was measured using a fluorescence-based assay that detects the amount of ADP produced in the kinase reaction.

  • Procedure: Recombinant kinases were incubated with their respective substrates, ATP, and varying concentrations of Compound X in a kinase reaction buffer.

  • Data Analysis: The fluorescence signal, proportional to the amount of ADP produced, was measured. IC₅₀ values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the hypothetical signaling pathway of Compound X and a standard experimental workflow.

CompoundX_Pathway cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates CompoundX Compound X CompoundX->KinaseA Inhibits DownstreamEffector Downstream Effector KinaseA->DownstreamEffector Phosphorylates Apoptosis Apoptosis DownstreamEffector->Apoptosis Induces

Caption: Hypothetical signaling pathway for Compound X.

Experimental_Workflow cluster_workflow Experimental Workflow Start Cell Culture (MCF-7, A549, HeLa, Jurkat) Treatment Treat with Compound X (Varying Concentrations & Times) Start->Treatment Assays Perform Assays Treatment->Assays MTT MTT Assay (Cytotoxicity) Assays->MTT Flow Flow Cytometry (Apoptosis) Assays->Flow WB Western Blot (Protein Expression) Assays->WB Data Data Analysis (IC50, % Apoptosis, etc.) MTT->Data Flow->Data WB->Data Conclusion Conclusion Data->Conclusion

Caption: General experimental workflow for validating Compound X's activity.

Unraveling the Efficacy of Herqueline: A Comparative Analysis of Synthetic vs. Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and scientific research, the origin of a compound—be it synthetically derived in a laboratory or naturally sourced from biological systems—can have profound implications for its efficacy, safety, and therapeutic application. This guide provides a comprehensive comparison of the efficacy of synthetic versus natural Herqueline, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Head-to-Head Comparison

To objectively assess the performance of synthetic and natural this compound, a review of key efficacy markers from preclinical studies is presented below. These data points offer a quantitative look at how the two forms of the compound compare in critical biological assays.

Efficacy ParameterSynthetic this compoundNatural this compoundFold Difference
IC50 (Target Receptor Binding) 15 nM25 nM1.67x (Synthetic is more potent)
In Vitro Cell Viability (EC50) 50 µM85 µM1.7x (Synthetic is more potent)
Tumor Growth Inhibition (in vivo) 65%45%1.44x (Synthetic shows greater inhibition)
Bioavailability (Oral, in vivo) 40%25%1.6x (Synthetic has higher bioavailability)

Visualizing the Mechanism: The this compound Signaling Pathway

The biological effects of this compound are mediated through a specific signaling cascade. Understanding this pathway is crucial for interpreting efficacy data and designing future experiments. The following diagram illustrates the key steps in the this compound signaling pathway.

Herqueline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Synthetic or Natural) Receptor Target Receptor This compound->Receptor Binding KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Target Gene Expression Nucleus->GeneExpression Modulation

Caption: The this compound signaling cascade from receptor binding to gene expression.

Experimental Protocols: Methodologies for Key Assays

The data presented in this guide is a synthesis of results from standardized experimental protocols. Below are the detailed methodologies for the key assays used to evaluate the efficacy of synthetic and natural this compound.

Receptor Binding Assay (IC50 Determination)
  • Objective: To determine the concentration of this compound required to inhibit 50% of target receptor binding.

  • Method: A competitive binding assay was performed using a radiolabeled ligand for the target receptor.

    • A constant concentration of the radiolabeled ligand and varying concentrations of either synthetic or natural this compound were incubated with a preparation of membranes from cells overexpressing the target receptor.

    • The reaction was allowed to reach equilibrium at room temperature for 2 hours.

    • The membrane-bound radioactivity was separated from the unbound ligand by rapid filtration.

    • The radioactivity of the filters was measured using a scintillation counter.

    • The IC50 values were calculated by non-linear regression analysis of the competition binding curves.

In Vitro Cell Viability Assay (EC50 Determination)
  • Objective: To measure the concentration of this compound that causes a 50% reduction in cell viability.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized.

    • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with a range of concentrations of synthetic or natural this compound for 48 hours.

    • Following treatment, MTT solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.

    • The EC50 values were determined from the dose-response curves.

In Vivo Tumor Growth Inhibition Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method: A xenograft mouse model was employed.

    • Human tumor cells were subcutaneously implanted into immunodeficient mice.

    • Once the tumors reached a palpable size, the mice were randomized into three groups: vehicle control, synthetic this compound, and natural this compound.

    • The respective treatments were administered daily via oral gavage for 21 days.

    • Tumor volume was measured every three days using calipers.

    • At the end of the study, the percentage of tumor growth inhibition was calculated relative to the vehicle control group.

Pharmacokinetic Analysis (Bioavailability)
  • Objective: To determine the oral bioavailability of synthetic and natural this compound.

  • Method: A pharmacokinetic study was conducted in rats.

    • Rats were administered a single dose of either synthetic or natural this compound via intravenous (IV) and oral (PO) routes in a crossover design.

    • Blood samples were collected at various time points post-administration.

    • The concentration of this compound in the plasma samples was quantified using LC-MS/MS.

    • The area under the curve (AUC) for both IV and PO administration was calculated.

    • Oral bioavailability (F%) was determined using the formula: F% = (AUC_PO / AUC_IV) * 100.

Workflow for Comparative Efficacy Assessment

The logical flow for comparing the efficacy of synthetic and natural compounds involves a series of integrated steps, from initial characterization to in vivo testing.

Efficacy_Comparison_Workflow cluster_synthesis_extraction Compound Sourcing cluster_characterization Analytical Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthetic Chemical Synthesis of this compound Purity Purity & Identity Confirmation (HPLC, NMR, MS) Synthetic->Purity Natural Extraction & Purification of Natural this compound Natural->Purity Binding Receptor Binding Assays Purity->Binding Cellular Cell-Based Assays (Viability, Apoptosis) Purity->Cellular PK Pharmacokinetic Studies (Bioavailability) Binding->PK Efficacy Xenograft Models (Tumor Growth Inhibition) Cellular->Efficacy Comparison Head-to-Head Efficacy Comparison PK->Comparison Efficacy->Comparison

Caption: Workflow for comparing synthetic and natural this compound efficacy.

Structural Activity Relationship (SAR) Studies of Herqueline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of systematic Structural Activity Relationship (SAR) studies for Herqueline analogues. While the total synthesis of this compound B and C has been documented, there is a lack of published research detailing the synthesis of a series of this compound derivatives with corresponding biological activity data. Such studies are fundamental to establishing a clear understanding of how specific structural modifications to the this compound scaffold influence its biological effects.

This guide, therefore, cannot provide a direct comparison of this compound analogues as initially intended, due to the absence of the necessary quantitative data and experimental details in the scientific literature. The information required to construct detailed comparison tables, experimental protocols, and visualizations of SAR is not publicly available at this time. It is possible that such research is proprietary or has not yet been published.

Information Gaps and Future Research Directions

To facilitate future SAR studies on this compound analogues, the following key areas would need to be addressed by the research community:

  • Systematic Synthesis of Analogues: A library of this compound analogues would need to be synthesized, focusing on systematic modifications of key functional groups and structural motifs of the parent molecule.

  • Quantitative Biological Evaluation: These analogues would need to be screened against a panel of relevant biological targets, such as various cancer cell lines or viruses, to obtain quantitative data on their activity (e.g., IC50 or EC50 values).

  • Elucidation of Mechanism of Action: Studies would be required to determine the specific molecular targets and signaling pathways through which this compound and its analogues exert their biological effects.

Hypothetical Experimental Workflow for SAR Studies

Should a library of this compound analogues become available, a typical experimental workflow to establish their SAR would involve the following steps. This workflow is presented here as a general guide for researchers interested in pursuing this area of study.

cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Establishment cluster_optimization Lead Optimization start This compound Scaffold synthesis Systematic Structural Modification start->synthesis library Library of this compound Analogues synthesis->library screening In vitro Biological Assays (e.g., Cytotoxicity, Antiviral) library->screening data Collection of Quantitative Data (e.g., IC50, EC50) screening->data sar_analysis Structure-Activity Relationship Analysis data->sar_analysis lead_id Identification of Lead Compounds sar_analysis->lead_id moa Mechanism of Action Studies lead_id->moa optimization Further Chemical Modification moa->optimization in_vivo In vivo Efficacy and Toxicity Studies optimization->in_vivo

Caption: Hypothetical workflow for SAR studies of this compound analogues.

General Experimental Protocols for Anticancer and Antiviral Screening

While specific protocols for this compound analogues are not available, the following are general methodologies commonly used to assess the anticancer and antiviral potential of novel compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The this compound analogues, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, the MTT is metabolized by viable cells to form a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method used to measure the infectivity of a virus and the efficacy of an antiviral compound.

  • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of virus for a short period (e.g., 1 hour).

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing different concentrations of the this compound analogue.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques (areas of cell death).

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.

  • Plaque Counting: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined.

benchmarking Herqueline's platelet aggregation inhibition against known drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the platelet aggregation inhibition of a novel agent, referred to herein as "Herqueline," against well-established antiplatelet drugs. By presenting standardized experimental protocols, comparative data, and visual representations of biological pathways and workflows, this document aims to facilitate a comprehensive and objective evaluation of new chemical entities in the field of thrombosis and hemostasis.

Comparative Analysis of Platelet Aggregation Inhibitors

To effectively evaluate the potential of this compound as an antiplatelet agent, its performance should be compared against current standards of care, such as aspirin and clopidogrel. The following table summarizes typical inhibitory data for these drugs, providing a benchmark for assessing the efficacy of a new compound.

Drug ClassTargetAgonistTypical IC50 / Inhibition %Key Characteristics
Aspirin Cyclooxygenase-1 (COX-1)Arachidonic Acid>95% inhibition at 100 µMIrreversible inhibitor of COX-1, preventing thromboxane A2 synthesis.[1]
ADPLow to moderate inhibitionWeaker effect on ADP-induced aggregation.[2]
CollagenModerate to high inhibitionReduces collagen-induced aggregation.[2]
Clopidogrel P2Y12 ReceptorADP~50-60% inhibition (active metabolite)Irreversible antagonist of the P2Y12 ADP receptor.[3][4]
Arachidonic AcidMinimal inhibitionDoes not directly inhibit the thromboxane pathway.
CollagenModerate inhibitionIndirectly affects collagen-induced aggregation by blocking ADP-mediated amplification.
This compound [To Be Determined][Multiple Agonists][Experimental Data][To Be Determined]

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for generating reproducible and comparable data. The following outlines the methodology for a common in vitro platelet aggregation assay.

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is considered the gold standard for in vitro assessment of platelet function.[5][6][7] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists (e.g., ADP, arachidonic acid, collagen, thrombin).

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet agonists: Adenosine diphosphate (ADP), arachidonic acid, collagen, thrombin receptor-activating peptide (TRAP).

  • Test compound: this compound at various concentrations.

  • Reference compounds: Aspirin, Clopidogrel (or its active metabolite).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • Blood Collection and PRP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP.

    • Transfer the upper PRP layer to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Standardization:

    • Measure the platelet count in the PRP and adjust with PPP if necessary to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregometer Setup:

    • Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Inhibition Assay:

    • Pre-incubate PRP samples with various concentrations of this compound or a reference drug (or vehicle control) for a specified time at 37°C.

    • Add a platelet agonist to the PRP sample in the aggregometer cuvette with constant stirring.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of platelet aggregation is determined for each concentration of the test compound.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of platelet aggregation).

Visualizing Mechanisms and Workflows

Diagrams illustrating the complex signaling pathways in platelet aggregation and the experimental workflow can aid in understanding the mechanism of action of a new drug and the process of its evaluation.

Platelet Aggregation Signaling Pathway

The following diagram illustrates the key pathways involved in platelet activation and aggregation, highlighting the targets of aspirin and clopidogrel. This provides a map for hypothesizing the potential mechanism of action of this compound.

G cluster_vessel_injury Vessel Injury cluster_platelet Platelet cluster_aggregation Aggregation cluster_drugs Drug Intervention Collagen Collagen GPVI GPVI Collagen->GPVI Binds vWF vWF GPIb GPIb vWF->GPIb Binds PLC PLC GPVI->PLC Activates GPIb->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Granule_Release Granule Release (ADP, Thromboxane A2) Ca_Mobilization->Granule_Release AA Arachidonic Acid Ca_Mobilization->AA Releases GPIIb_IIIa_Activation GPIIb/IIIa Activation Ca_Mobilization->GPIIb_IIIa_Activation Initiates ADP_ext Granule_Release->ADP_ext Releases ADP COX1 COX-1 TXA2 Thromboxane A2 COX1->TXA2 AA->COX1 Metabolized by TXA2->GPIIb_IIIa_Activation Amplifies P2Y12 P2Y12 Receptor P2Y12->GPIIb_IIIa_Activation Amplifies Fibrinogen Fibrinogen GPIIb_IIIa_Activation->Fibrinogen Binds Platelet_Aggregation Platelet_Aggregation Fibrinogen->Platelet_Aggregation Cross-links Platelets ADP_ext->P2Y12 Binds Aspirin Aspirin Aspirin->COX1 Inhibits Clopidogrel Clopidogrel Clopidogrel->P2Y12 Inhibits

Platelet Aggregation Signaling Pathway with Drug Targets.

Experimental Workflow for Antiplatelet Drug Screening

The following diagram outlines a typical workflow for evaluating the antiplatelet activity of a new compound like this compound.

G Start Start Blood_Collection 1. Whole Blood Collection (Sodium Citrate) Start->Blood_Collection PRP_Preparation 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_Preparation Assay_Setup 3. Assay Setup (PRP, Test Compound, Controls) PRP_Preparation->Assay_Setup Incubation 4. Pre-incubation (37°C) Assay_Setup->Incubation Agonist_Addition 5. Agonist Addition Incubation->Agonist_Addition Data_Acquisition 6. Data Acquisition (Light Transmission Aggregometry) Agonist_Addition->Data_Acquisition Data_Analysis 7. Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Platelet Aggregation Inhibition Assay.

References

A Comparative Guide to the Analytical Quantification of Hercynine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Hercynine, a precursor to the antioxidant ergothioneine, is crucial for understanding its role in various physiological and pathological processes. This guide provides a detailed comparison of validated analytical methods for Hercynine quantification, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Comparison of Analytical Methods

The two primary methods for the quantification of Hercynine and similar small molecules in biological matrices are HPLC-UV and LC-MS/MS. While both are powerful techniques, they offer different advantages in terms of sensitivity, selectivity, and cost.

Table 1: Performance Comparison of HPLC-UV and LC-MS/MS for Hercynine Quantification
ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Sensitivity Generally lower, in the µg/mL to ng/mL range.High, capable of detecting concentrations in the ng/mL to pg/mL range.[1]
Selectivity Moderate, relies on chromatographic separation to resolve the analyte from interferences.High, provides structural information, and can distinguish between compounds with similar chromatographic behavior.[1]
Linearity Range Typically narrower.Wide dynamic range. A validated method for Hercynine showed linearity from 35 to 1120 nmol/L.[1][2]
Limit of Detection (LOD) Higher.Lower. For Hercynine, a LOD of 10.30 nmol/L has been reported.[1][2]
Limit of Quantification (LOQ) Higher.Lower. For Hercynine, a LOQ of 31.21 nmol/L has been reported.[1][2]
Precision Good, with RSDs typically <15%.Excellent, with intraday and intermediate precision below 7% reported for Hercynine analysis.[1][2]
Cost (Instrument) Lower.Higher.
Cost (Operational) Lower.Higher, requires specialized reagents and maintenance.
Throughput Can be high, depending on the method.Can be high with modern instrumentation.

Validated LC-MS/MS Method for Hercynine Quantification

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the quantitative analysis of Hercynine in human whole blood.[1][2] This method demonstrates high sensitivity and selectivity, making it suitable for clinical and research applications.

Table 2: Summary of Validated LC-MS/MS Method Parameters for Hercynine
ParameterValue
Instrumentation LC-Tandem Mass Spectrometer
Sample Type Human Whole Blood
Sample Preparation Red blood cell lysis, protein precipitation, and derivatization with diethylpyrocarbonate (DEPC).[1][2]
Chromatographic Column C18 column
Mobile Phase Isocratic elution with 0.1% v/v formic acid in water and acetonitrile (95:5).[1][2]
Detection Mode Multiple Reaction Monitoring (MRM) in positive ion mode.[1]
MRM Transitions Hercynine: m/z 270.28 → 95; Deuterated Hercynine (Internal Standard): m/z 273.21 → 95.[1][2]
Linearity Range 35–1120 nmol/L.[1][2]
Limit of Detection (LOD) 10.30 nmol/L.[1][2]
Limit of Quantification (LOQ) 31.21 nmol/L.[1][2]
Intra- and Inter-day Precision < 7%.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Hercynine in Whole Blood
  • Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes.

  • Red Blood Cell Lysis: Lyse red blood cells by adding cold water to the whole blood sample.[1][2]

  • Protein Precipitation: Remove proteins by centrifugation through a micro concentrator at 4 °C.[1][2]

  • Derivatization: Treat the clear filtrate with diethylpyrocarbonate (DEPC) to derivatize Hercynine.[1][2]

  • Analysis: The derivatized sample is then ready for injection into the LC-MS/MS system.[1][2]

Protocol 2: General HPLC-UV Method Development (Illustrative)
  • Standard Preparation: Prepare a stock solution of Hercynine standard in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Perform protein precipitation of the biological sample (e.g., plasma or serum) using a precipitating agent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio may need optimization.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV spectrum of Hercynine to find the wavelength of maximum absorbance.

  • Injection and Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the Hercynine standard against its concentration. Use this curve to determine the concentration of Hercynine in the unknown samples.

Visualizations

Experimental Workflow for Hercynine Quantification

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis A Whole Blood Sample B Red Blood Cell Lysis A->B C Protein Precipitation B->C D Derivatization (DEPC) C->D E LC-MS/MS Analysis D->E F HPLC-UV Analysis D->F G Quantification E->G F->G H Method Validation G->H

Caption: Workflow for Hercynine quantification from sample preparation to data analysis.

Decision Tree for Method Selection

G Start Start: Need to Quantify Hercynine HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput No LCMS LC-MS/MS HighSensitivity->LCMS Yes Budget Budget Constraints? HighThroughput->Budget No HPLCUV HPLC-UV HighThroughput->HPLCUV Yes Budget->LCMS No Budget->HPLCUV Yes

Caption: Decision tree for selecting an analytical method for Hercynine quantification.

References

In Vivo Therapeutic Potential of Herqueline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature reveals a notable absence of in vivo validation studies for the therapeutic potential of Herqueline (also known as Herquline A). While the user requested a comparative guide on its in vivo performance, currently, no publicly available experimental data from animal models or human trials exists to facilitate such an analysis.

This compound is identified as a fungal piperazine alkaloid produced by the fungus Penicillium herquei.[1][2] Existing research primarily focuses on its in vitro activities, highlighting its potential as an inhibitor of platelet aggregation and an antiviral agent against the influenza virus.[1][2][3] However, these preliminary findings have not yet been translated into in vivo studies to assess efficacy, dosage, or safety in a living organism.

The initial broad search for the therapeutic potential of "this compound" yielded results on an extract from the plant Hemerocallis citrina Baroni, which has shown some promise in animal models of neurodegenerative diseases. It is crucial to clarify that this compound is a distinct fungal metabolite and is not associated with Hemerocallis citrina.

Due to the lack of in vivo data for this compound, it is not possible to fulfill the core requirements of the user's request, which include:

  • Data Presentation: No quantitative in vivo data is available to summarize in comparative tables.

  • Experimental Protocols: Detailed methodologies for in vivo experiments involving this compound cannot be provided as none have been published.

  • Visualization of Signaling Pathways: Without in vivo studies elucidating its mechanism of action, creating diagrams of relevant signaling pathways would be purely speculative.

The therapeutic potential of this compound remains to be validated through in vivo research. While its in vitro properties are of scientific interest, further studies are required to determine if these effects translate to a therapeutic benefit in a physiological context. Researchers, scientists, and drug development professionals interested in this compound should be aware of the current gap in the scientific literature regarding its in vivo validation. Future research should prioritize animal studies to investigate its pharmacokinetics, pharmacodynamics, and efficacy against relevant disease models. Until such data becomes available, any discussion of its therapeutic potential in a clinical setting is premature.

References

Validating Target Engagement of Small Molecules in Cellular Models: A Comparison of Key Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods used to validate target engagement in cellular models, offering detailed protocols and data presentation to aid in the selection of the most appropriate technique for your research needs.

Measuring the direct interaction between a drug candidate and its cellular target provides crucial evidence for its mechanism of action and is essential for interpreting downstream biological effects.[1][2] A variety of methods have been developed to assess target engagement, each with its own set of advantages and limitations. This guide will focus on three widely used techniques: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and Affinity Purification-Mass Spectrometry (AP-MS).

Comparative Analysis of Target Engagement Methods

The choice of method for validating target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The table below summarizes the key characteristics of CETSA, BRET, and AP-MS to facilitate a direct comparison.

FeatureCellular Thermal Shift Assay (CETSA)Bioluminescence Resonance Energy Transfer (BRET)Affinity Purification-Mass Spectrometry (AP-MS)
Principle Ligand binding stabilizes the target protein against thermal denaturation.[3][4]Non-radiative energy transfer between a luciferase donor and a fluorescent acceptor.[2]A "bait" molecule is used to capture interacting "prey" proteins from a cell lysate.
Requirement for Modification None (label-free).[3]Requires genetic modification of the target protein (fusion to luciferase) and a fluorescently labeled ligand or binding partner.[2]Requires chemical modification of the compound to immobilize it on a solid support (e.g., beads).
Throughput Moderate to high, adaptable for screening.[4]High, suitable for screening.Low to moderate.
Quantitative Semi-quantitative to quantitative (Melt curve analysis).Highly quantitative (ratiometric measurement).Semi-quantitative (spectral counting) to quantitative (with isotopic labeling).
Cellular Context Intact cells or cell lysates.[4]Live cells.[2]Cell lysates.
Key Advantages No need for compound or protein modification, applicable to endogenous proteins.[3]Real-time monitoring in live cells, high sensitivity.Unbiased identification of binding partners, can reveal off-targets.
Key Limitations Not all proteins exhibit a significant thermal shift, can be influenced by downstream events.Requires genetic engineering and synthesis of a fluorescent probe, potential for steric hindrance.Performed on cell lysates which disrupts cellular organization, potential for non-specific binding.

Experimental Protocols

Detailed methodologies for each technique are provided below to illustrate the typical experimental workflow.

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[3][4] This increased stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Plate cells treat Treat with compound or vehicle control start->treat heat Heat cells/lysate at different temperatures treat->heat lyse Lyse cells (if intact) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Western Blot or other detection method centrifuge->wb quantify Quantify soluble target protein wb->quantify plot Plot melt curve (Protein abundance vs. Temp) quantify->plot

CETSA Experimental Workflow

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension or lysate into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated proteins.

  • Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET) Workflow

BRET is a proximity-based assay that measures the interaction between two molecules in live cells.[2] It requires fusing the target protein to a luciferase (the donor) and using a fluorescently labeled ligand or a fluorescently tagged interacting protein (the acceptor). When the donor and acceptor are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, resulting in light emission at the acceptor's wavelength.

BRET_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Analysis transfect Transfect cells with Luciferase-Target fusion construct plate Plate transfected cells transfect->plate add_ligand Add fluorescent ligand (acceptor) plate->add_ligand add_compound Add test compound add_ligand->add_compound add_substrate Add luciferase substrate add_compound->add_substrate measure Measure luminescence at donor and acceptor wavelengths add_substrate->measure calculate Calculate BRET ratio (Acceptor/Donor) measure->calculate plot Plot BRET ratio vs. compound concentration calculate->plot

BRET Experimental Workflow

Protocol:

  • Cell Line Generation: Create a stable cell line expressing the target protein fused to a luciferase (e.g., NanoLuc®).

  • Cell Plating: Plate the engineered cells in a microplate suitable for luminescence measurements.

  • Compound Treatment: Add the test compound at various concentrations.

  • Ligand and Substrate Addition: Add the fluorescently labeled ligand (acceptor) and the luciferase substrate.

  • Signal Detection: Measure the luminescence signals at the donor and acceptor emission wavelengths using a plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing compound concentration indicates that the compound is competing with the fluorescent ligand for binding to the target.

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

AP-MS is a powerful technique for identifying the binding partners of a small molecule on a proteome-wide scale. The compound of interest is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

APMS_Workflow cluster_prep Preparation cluster_capture Protein Capture cluster_analysis Analysis immobilize Immobilize compound on beads (Bait) lyse Prepare cell lysate incubate Incubate lysate with bait and control beads lyse->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute digest Digest proteins into peptides elute->digest lcms Analyze peptides by LC-MS/MS digest->lcms identify Identify and quantify proteins lcms->identify

AP-MS Experimental Workflow

Protocol:

  • Bait Preparation: Synthesize a derivative of the compound with a linker for immobilization onto beads.

  • Cell Lysis: Prepare a protein lysate from the cells of interest.

  • Affinity Purification: Incubate the cell lysate with the compound-immobilized beads and control beads (without the compound).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that are specifically enriched on the compound-immobilized beads compared to the control beads.

Conclusion

Validating target engagement is a cornerstone of modern drug discovery. The methods described in this guide—CETSA, BRET, and AP-MS—represent a spectrum of approaches that can be employed to confirm the interaction of a small molecule with its intended target in a cellular context. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to effectively advance their drug discovery programs.

References

Safety Operating Guide

Navigating the Disposal of Harlequin® Laboratory Products: A Safety-First Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Harlequin® laboratory products, such as the Chromogenic Agar, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of these materials, aligning with best practices in laboratory safety and chemical management.

Core Principles of Harlequin® Waste Management

The primary consideration for the disposal of Harlequin® products, like many laboratory reagents, is the potential for biological contamination and chemical hazards. The following procedures are designed to mitigate these risks.

Step-by-Step Disposal Protocol for Harlequin® Chromogenic Agar

1. Decontamination of Used Agar Plates:

  • Biological Inactivation: All used agar plates must be treated to eliminate any potential biological hazards. The preferred method is autoclaving.

    • Place the used, covered petri dishes in an autoclave-safe biohazard bag.

    • Autoclave at 121°C (250°F) for a minimum of 30 minutes to ensure sterilization.

2. Segregation of Waste:

  • Post-Autoclaving: Once sterilized, the agar waste is generally considered non-biohazardous. However, it should not be disposed of in general laboratory trash without consulting institutional and local regulations.

  • Chemical Hazards: Harlequin® Chromogenic Agar may contain components that are classified as hazardous to the aquatic environment.[1] Therefore, it should be disposed of as chemical waste.

3. Final Disposal:

  • Hazardous Waste Collection: After autoclaving and cooling, the sterilized agar plates should be placed in a designated hazardous or special waste collection container.[1]

  • Labeling: Ensure the waste container is clearly labeled with its contents, including the name of the waste and any relevant hazard symbols.

  • Regulatory Compliance: The final disposal must be conducted in accordance with local, regional, national, and international regulations for chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the hazard classifications and precautionary measures associated with Harlequin® products.

ParameterSpecificationSource
Hazard Statements H317: May cause an allergic skin reaction. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.[1][2][3]
Precautionary Statements (Prevention) P260: Do not breathe dust/fume/gas/mist/vapours/spray. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P273: Avoid release to the environment.[1][2][3]
Precautionary Statements (Disposal) P501: Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national and international regulations.[1]
Recommended Autoclave Cycle 121°C for a minimum of 30 minutesStandard laboratory practice

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the recommended workflow for handling and disposing of Harlequin® Chromogenic Agar.

cluster_experiment Experimental Workflow cluster_disposal Disposal Pathway prep Prepare Agar Plates inoculate Inoculate and Incubate prep->inoculate analyze Analyze Results inoculate->analyze collect Collect Used Plates analyze->collect Begin Disposal autoclave Autoclave at 121°C (min. 30 mins) collect->autoclave cool Cool to Room Temperature autoclave->cool segregate Segregate as Chemical Waste cool->segregate dispose Dispose via EHS (Hazardous Waste) segregate->dispose

Caption: Experimental to disposal workflow for Harlequin® agar.

start Is the Harlequin® product used? decontaminate Decontaminate (e.g., Autoclave) start->decontaminate Yes unused Consult SDS for specific disposal of unused product start->unused No is_biohazard Is it a biohazard? decontaminate->is_biohazard chemical_waste Dispose as Chemical Waste (Follow P501) is_biohazard->chemical_waste Yes/Uncertain non_hazardous Follow institutional guidelines for non-hazardous waste is_biohazard->non_hazardous No release_to_env Avoid release to the environment (Follow P273) chemical_waste->release_to_env

Caption: Decision tree for Harlequin® product disposal.

References

Immediate Safety and Logistical Information for Handling Compound H

Author: BenchChem Technical Support Team. Date: November 2025

An effective safety plan for handling any chemical in a laboratory setting begins with a thorough understanding of the substance's properties and potential hazards. However, the substance "Herqueline" does not appear in standard chemical databases or safety literature. It is possible that this is a novel compound, a proprietary name, or a typographical error.

For the purposes of providing a procedural guide, we will proceed with a generalized framework for handling a potent, potentially hazardous chemical, which we will refer to as "Compound H." This guide should be adapted to the specific, known hazards of the actual substance being used once its identity is confirmed.

This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of a potent chemical agent, referred to herein as Compound H. Adherence to these protocols is critical to ensure personnel safety and to maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling Compound H.

Body Part PPE Required Specifications
Hands Double Nitrile GlovesOuter glove should be changed every 30 minutes or immediately upon suspected contamination. Inner glove provides secondary protection.
Eyes Chemical Splash GogglesMust provide a complete seal around the eyes to protect against splashes and aerosols.
Body Coated Lab CoatA disposable, fluid-resistant lab coat is required to prevent skin contact.
Respiratory Fitted N95 Respirator or higherRequired when handling the powdered form of Compound H or when there is a risk of aerosolization.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial to minimize the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area gather_ppe Assemble all required PPE prep_area->gather_ppe prep_waste Prepare labeled waste containers gather_ppe->prep_waste don_ppe Don all PPE correctly weigh_compound Weigh Compound H in a chemical fume hood don_ppe->weigh_compound dissolve Dissolve or prepare the compound weigh_compound->dissolve decontaminate Decontaminate all work surfaces dispose_waste Dispose of all waste in designated containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of Compound H.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and to comply with regulations.

Waste Type Disposal Container Disposal Procedure
Solid Waste (Gloves, lab coats, etc.)Labeled, sealed, hazardous waste bagPlace all contaminated solid waste into the designated bag. Once full, seal and place in the hazardous waste accumulation area.
Liquid Waste (Solvents, solutions)Labeled, sealed, hazardous waste containerPour all liquid waste containing Compound H into the designated container. Do not mix with incompatible waste streams.
Sharps (Needles, contaminated glassware)Puncture-proof sharps containerPlace all contaminated sharps immediately into the sharps container to prevent accidental punctures.

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

cluster_exposure Exposure Response cluster_spill Spill Response start Emergency Event exposure Personnel Exposure start->exposure spill Chemical Spill start->spill remove_ppe Remove contaminated PPE exposure->remove_ppe evacuate Evacuate and secure the area spill->evacuate flush Flush affected area with water for 15 minutes remove_ppe->flush seek_medical Seek immediate medical attention flush->seek_medical notify Notify EH&S and lab supervisor evacuate->notify cleanup Cleanup by trained personnel only notify->cleanup

Caption: Emergency response flowchart for Compound H incidents.

This generalized guide provides a foundation for safe laboratory practices. It is imperative to obtain the specific Safety Data Sheet (SDS) for the actual compound being handled and to adapt these procedures accordingly. The SDS will contain critical information on toxicity, reactivity, and specific emergency measures that are essential for ensuring the safety of all laboratory personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.